w-Conotoxin M VIIA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIMPVREBSLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H172N36O32S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2639.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |
| Details | US Natl Inst Health; DailyMed. Current Medication Information. Ziconotide. Feb, 2008. Available from, as of May 21, 2008: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?id=6893 | |
| Record name | ZICONOTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
107452-89-1 | |
| Record name | 107452-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZICONOTIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
ω-Conotoxin MVIIA: From Venom to Breakthrough Analgesic
A Technical Guide on the Discovery, Origin, and Mechanism of a Potent N-type Calcium Channel Blocker
This technical guide provides a comprehensive overview of ω-Conotoxin MVIIA, a neurotoxic peptide that has transitioned from a component of marine snail venom to a clinically significant therapeutic for severe chronic pain. Tailored for researchers, scientists, and drug development professionals, this document details the discovery and origin of the toxin, its molecular characteristics, and the experimental methodologies pivotal to its study.
Discovery and Origin
ω-Conotoxin MVIIA is a 25-amino acid peptide originally isolated from the venom of the marine cone snail, Conus magus.[1][2][3] These predatory gastropods, found in tropical waters, utilize a complex cocktail of venom peptides, known as conotoxins, to rapidly paralyze their prey.[1] The discovery of the potent neuroactivity of these venoms in the late 1960s spurred further investigation into their individual components.[1] ω-Conotoxin MVIIA was identified as a specific and potent blocker of N-type voltage-gated calcium channels, a crucial component in neuronal signaling and pain transmission.[3][4] This discovery paved the way for the development of its synthetic equivalent, Ziconotide (brand name Prialt®), which was approved by the U.S. Food and Drug Administration (FDA) for the treatment of severe chronic pain in patients who are refractory to other treatments.[3][4]
Molecular Characteristics
The primary structure of ω-Conotoxin MVIIA consists of 25 amino acid residues with the sequence Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2.[5] Its three-dimensional structure is characterized by a compact fold stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25), forming a classic inhibitor cystine knot (ICK) motif.[6][7] This rigid structure is crucial for its high affinity and selectivity for N-type calcium channels.[6][7] Two-dimensional NMR spectroscopy has been instrumental in elucidating the solution structure of ω-Conotoxin MVIIA, revealing a short, triple-stranded antiparallel β-sheet.[6][7][8]
Table 1: Molecular Properties of ω-Conotoxin MVIIA
| Property | Value | Reference |
| Amino Acid Residues | 25 | [5] |
| Molecular Weight | ~2639 Da | [5] |
| Disulfide Bridges | 3 (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) | [6][7] |
| Secondary Structure | Triple-stranded antiparallel β-sheet | [6][7] |
| 3D Motif | Inhibitor Cystine Knot (ICK) | [6][7] |
Mechanism of Action: N-type Calcium Channel Blockade
ω-Conotoxin MVIIA exerts its potent analgesic effects by selectively binding to and blocking N-type (Cav2.2) voltage-gated calcium channels.[3][4] These channels are predominantly located on the presynaptic terminals of nociceptive (pain-sensing) neurons in the dorsal horn of the spinal cord.[9] The influx of calcium through these channels is a critical step in the release of neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which propagate pain signals to the brain. By blocking these channels, ω-Conotoxin MVIIA effectively inhibits the release of these neurotransmitters, thereby dampening the transmission of pain signals.[9]
Figure 1. Signaling pathway of ω-Conotoxin MVIIA action.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of ω-Conotoxin MVIIA.
Isolation and Purification from Conus magus Venom
The initial discovery of ω-Conotoxin MVIIA involved its isolation from the crude venom of Conus magus. While recombinant and synthetic methods are now predominant, the original purification protocols laid the groundwork for its characterization.
Protocol Overview:
-
Venom Extraction: Crude venom is obtained from the venom ducts of Conus magus specimens.[10] The ducts are dissected and homogenized in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5) to extract the venom peptides.
-
Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove cellular debris. The resulting supernatant contains the crude venom extract.
-
Size-Exclusion Chromatography: The crude extract is first fractionated based on molecular size using a size-exclusion chromatography column (e.g., Sephadex G-50). Fractions are collected and assayed for biological activity (e.g., inhibition of N-type calcium channels).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from size-exclusion chromatography are further purified using RP-HPLC. A C18 column is typically used with a gradient of increasing acetonitrile (B52724) concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). This separates the peptides based on their hydrophobicity.
-
Characterization: The purity of the isolated ω-Conotoxin MVIIA is assessed by analytical RP-HPLC and its molecular weight is confirmed by mass spectrometry.
Figure 2. Workflow for the isolation and purification of ω-Conotoxin MVIIA.
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of ω-Conotoxin MVIIA is essential for producing large quantities for research and clinical use. Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.[5][11][12]
Protocol Overview:
-
Resin Preparation: A solid support resin (e.g., Rink amide resin) is used as the starting point for peptide synthesis.
-
Amino Acid Coupling: The C-terminal amino acid (Cysteine) is attached to the resin. The synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a weak base (e.g., piperidine (B6355638) in DMF).
-
Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and its addition to the deprotected N-terminus.
-
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding to form the three correct disulfide bonds. This is typically achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: The folded peptide is purified by RP-HPLC to isolate the correctly folded isomer.
-
Verification: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
Structural Determination by 2D NMR Spectroscopy
The three-dimensional structure of ω-Conotoxin MVIIA in solution was determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[6][7][8]
Experimental Parameters:
-
Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified ω-Conotoxin MVIIA is prepared in a suitable solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a specific pH (e.g., pH 3.5).
-
NMR Experiments: A series of 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain scalar coupling information for dihedral angle constraints.
-
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign all proton resonances to specific atoms in the peptide sequence.
-
Structure Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for structure calculation programs (e.g., X-PLOR, CYANA) that employ simulated annealing and molecular dynamics to generate a family of 3D structures consistent with the experimental data.
Functional Characterization
Radioligand binding assays are used to determine the affinity of ω-Conotoxin MVIIA for N-type calcium channels.[13][14]
Protocol Overview:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus) by homogenization and differential centrifugation.
-
Radioligand: A radiolabeled ligand that binds to N-type calcium channels, such as [¹²⁵I]ω-conotoxin GVIA or a radiolabeled version of ω-Conotoxin MVIIA, is used.
-
Binding Reaction: The brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled ω-Conotoxin MVIIA (competitor).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of ω-Conotoxin MVIIA that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.
Whole-cell patch-clamp recording is used to directly measure the effect of ω-Conotoxin MVIIA on the function of N-type calcium channels in neurons.[15][16][17]
Protocol Overview:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons, which express a high density of N-type calcium channels, are acutely dissociated from rats or mice.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential of the neuron is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the voltage-gated calcium channels.
-
Current Measurement: The resulting inward calcium currents are recorded.
-
Drug Application: ω-Conotoxin MVIIA is applied to the neuron via the bath solution.
-
Data Analysis: The amplitude of the calcium currents before and after the application of ω-Conotoxin MVIIA is compared to determine the extent of channel blockade. Dose-response curves can be generated to calculate the IC₅₀.
In Vitro Neuroprotection Assay (Organotypic Hippocampal Slice Culture)
This assay assesses the ability of ω-Conotoxin MVIIA to protect neurons from hypoxic/ischemic damage.[18][19][20][21]
Protocol Overview:
-
Slice Culture Preparation: Organotypic hippocampal slice cultures are prepared from the brains of postnatal rat or mouse pups. The hippocampi are dissected and sliced into thin sections (e.g., 300-400 µm).
-
Culture Maintenance: The slices are cultured on semi-permeable membrane inserts for a period of time (e.g., 7-14 days) to allow them to mature.
-
Induction of Hypoxia/Ischemia: The slice cultures are subjected to a period of oxygen and/or glucose deprivation to mimic ischemic conditions.
-
Treatment: ω-Conotoxin MVIIA is added to the culture medium before, during, or after the hypoxic/ischemic insult.
-
Assessment of Neuronal Damage: Neuronal cell death is quantified using fluorescent dyes such as propidium (B1200493) iodide, which enters and stains the nuclei of dead or dying cells.
-
Data Analysis: The extent of neuronal damage in treated slices is compared to that in untreated control slices to determine the neuroprotective effect of ω-Conotoxin MVIIA.
In Vivo Analgesia Models in Rodents
Animal models of pain are used to evaluate the analgesic efficacy of ω-Conotoxin MVIIA.[22][23][24]
Protocol Overview (Spinal Nerve Ligation Model of Neuropathic Pain):
-
Induction of Neuropathy: A surgical procedure, such as the Chung model of spinal nerve ligation, is performed on rats or mice to induce a state of chronic neuropathic pain. This typically involves the tight ligation of one of the lumbar spinal nerves.
-
Assessment of Allodynia: The development of mechanical allodynia (pain in response to a normally non-painful stimulus) is assessed using von Frey filaments of varying stiffness. The paw withdrawal threshold is determined.
-
Intrathecal Administration: ω-Conotoxin MVIIA is administered directly into the cerebrospinal fluid via an intrathecal catheter.
-
Behavioral Testing: The paw withdrawal threshold is measured at various time points after drug administration.
-
Data Analysis: The increase in paw withdrawal threshold in the drug-treated group is compared to that in a vehicle-treated control group to determine the analgesic effect. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.
Quantitative Data Summary
The following tables summarize key quantitative data for ω-Conotoxin MVIIA from various studies.
Table 2: In Vitro Potency of ω-Conotoxin MVIIA
| Assay | Target | Cell/Tissue Type | IC₅₀ | Reference |
| Radioligand Binding | N-type Ca²⁺ Channel | Rat Brain Membranes | ~100 pM | [25] |
| Electrophysiology | N-type Ca²⁺ Channel | Rat DRG Neurons | ~10-100 nM | [15] |
| Neuroprotection | Hypoxic Damage | Rat Hippocampal Slices | ~50 nM | [20] |
Table 3: In Vivo Analgesic Efficacy of ω-Conotoxin MVIIA (Intrathecal Administration)
| Pain Model | Species | Endpoint | ED₅₀ | Reference |
| Spinal Nerve Ligation | Rat | Attenuation of Tactile Allodynia | ~0.32 µg/kg | [22] |
| Formalin Test | Rat | Reduction of Nociceptive Behavior | ~0.03 µg | [1] |
Conclusion and Future Directions
The discovery and development of ω-Conotoxin MVIIA represents a landmark achievement in pharmacology, demonstrating the therapeutic potential of venom-derived peptides. Its highly specific mechanism of action as an N-type calcium channel blocker provides a valuable non-opioid option for the management of severe chronic pain. The experimental methodologies detailed in this guide have been crucial in elucidating its structure, function, and therapeutic efficacy.
Future research in this area may focus on developing analogs of ω-Conotoxin MVIIA with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which would allow for less invasive routes of administration. Additionally, further exploration of the diverse array of conotoxins may lead to the discovery of new peptides with novel mechanisms of action and therapeutic applications.
Figure 3. The developmental pipeline of ω-Conotoxin MVIIA.
References
- 1. Spinal actions of ω-conotoxins, CVID, MVIIA and related peptides in a rat neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential | MDPI [mdpi.com]
- 5. Self-Assembly Nanostructure of Myristoylated ω-Conotoxin MVIIA Increases the Duration of Efficacy and Reduces Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Three-dimensional structure in solution of the calcium channel blocker omega-conotoxin MVIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution structure of omega-conotoxin MVIIA using 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combinatorial synthesis of omega-conotoxin MVIIC analogues and their binding with N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The distribution of omega-conotoxin MVIICnle-binding sites in rat brain measured by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omega-Conotoxin inhibition of excitatory synaptic transmission evoked by dorsal root stimulation in rat superficial dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 18. Neuroprotective effects of mild hypoxia in organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organotypic hippocampal slices as models for stroke and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In-Vivo Models for Management of Pain [scirp.org]
- 25. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
ω-Conotoxin MVIIA: A Deep Dive into Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a highly potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] Its unique mechanism of action, involving the physical occlusion of the channel pore, has led to its development as the synthetic analgesic drug Ziconotide (Prialt®), utilized for the management of severe and chronic pain.[3][4] This technical guide provides a comprehensive overview of the structure and function of ω-Conotoxin MVIIA, including detailed experimental protocols and quantitative data to support further research and drug development efforts in the field of neuroscience and pain management.
Molecular Structure
The intricate three-dimensional structure of ω-Conotoxin MVIIA is fundamental to its high affinity and selectivity for N-type calcium channels. This structure is defined by its primary amino acid sequence, a specific pattern of disulfide bonds, and the resulting tertiary fold.
Primary and Secondary Structure
ω-Conotoxin MVIIA is a 25-residue peptide with the following amino acid sequence: Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2.[5] The peptide features a C-terminal amidation. Its three-dimensional conformation is characterized by a short, triple-stranded antiparallel β-sheet.[6][7]
Tertiary Structure and Disulfide Bonds
The compact, globular structure of ω-Conotoxin MVIIA is stabilized by three intramolecular disulfide bonds. These bonds form a cystine knot motif, which is crucial for the peptide's stability and biological activity.[8][9] The disulfide connectivity is as follows:
-
Cys1 - Cys16
-
Cys8 - Cys20
-
Cys15 - Cys25[5]
Removal of any of these disulfide bonds leads to a significant destabilization of the native conformation.[8][9] The loop between Cys8 and Cys15 is particularly important as it contains residues critical for binding to the N-type calcium channel.[10] Key residues, such as Tyrosine 13 (Tyr13), have been identified as essential for the toxin's potent inhibitory activity.[6][7]
Function and Mechanism of Action
ω-Conotoxin MVIIA exerts its physiological effects by acting as a highly selective antagonist of N-type voltage-gated calcium channels (CaV2.2).[1][3] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.
Selective Blockade of N-type Calcium Channels
The toxin physically occludes the outer pore of the CaV2.2 channel, thereby preventing the influx of Ca2+ into the neuron.[11] This blockade is potent and reversible.[3] By inhibiting neurotransmitter release in the pain signaling pathways of the spinal cord, ω-Conotoxin MVIIA produces a powerful analgesic effect.[12][13][14] Notably, its analgesic potency is estimated to be 100 to 1,000 times greater than that of morphine.[1][15]
Therapeutic Applications and Neuroprotection
The synthetic form of ω-Conotoxin MVIIA, Ziconotide, is approved for the treatment of severe chronic pain in patients who are refractory to other treatments, such as opioids.[3][4] Beyond its analgesic properties, ω-Conotoxin MVIIA has also demonstrated neuroprotective effects in models of cerebral ischemia by preventing neuronal cell death.[2][3]
Quantitative Data
The interaction of ω-Conotoxin MVIIA with the CaV2.2 channel has been quantified through various binding and functional assays. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.67 - 208 nM | Various | [5] |
| IC50 (neuroprotection) | 50 nM | Organotypic hippocampal-slice cultures | |
| Relative Potency | 100-1000x Morphine | in vivo | [1][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ω-Conotoxin MVIIA.
Purification of Native ω-Conotoxin MVIIA from Conus magus Venom
This protocol outlines the general workflow for isolating ω-Conotoxin MVIIA from its natural source.
-
Venom Extraction: Crude venom is extracted from the venom ducts of Conus magus specimens in an aqueous solution containing acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography (SEC): The crude extract is first fractionated based on molecular size using an appropriate SEC column.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing peptides of the expected molecular weight are then subjected to one or more rounds of RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% TFA is used to elute the peptides.
-
Mass Spectrometry (MS): The molecular weight of the purified fractions is determined by MS to identify those corresponding to ω-Conotoxin MVIIA.
-
Edman Degradation: The amino acid sequence of the purified peptide is confirmed using Edman degradation.
Solid-Phase Peptide Synthesis and Oxidative Folding
This protocol describes the chemical synthesis and correct folding of ω-Conotoxin MVIIA.
-
Solid-Phase Synthesis: The linear peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing TFA.
-
Purification of the Linear Peptide: The crude linear peptide is purified by RP-HPLC.
-
Oxidative Folding: The purified linear peptide is subjected to oxidative folding to facilitate the formation of the three native disulfide bonds. Optimal folding is achieved in a redox buffer containing reduced (GSH) and oxidized (GSSG) glutathione (B108866) at concentrations similar to those in the endoplasmic reticulum. The reaction is typically performed at a slightly alkaline pH (e.g., 7.5-8.5) and at room temperature.
-
Purification of the Folded Peptide: The correctly folded ω-Conotoxin MVIIA is purified from misfolded isomers and remaining linear peptide by RP-HPLC. The identity and purity of the final product are confirmed by MS and analytical HPLC.
Electrophysiological Recording of N-type Calcium Channel Blockade
This protocol details the whole-cell patch-clamp technique to measure the inhibitory effect of ω-Conotoxin MVIIA on CaV2.2 channels expressed in a suitable cell line (e.g., HEK293 cells).
-
Cell Preparation: HEK293 cells stably or transiently expressing the subunits of the human CaV2.2 channel (α1B, β, and α2δ) are cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution (e.g., Krebs solution containing (in mM): 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11.5 D-glucose, bubbled with 95% O2/5% CO2).
-
Patch-Clamp Recording: A glass micropipette with a resistance of 2-5 MΩ, filled with an internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: The cell membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to +10 mV for 200 ms) are applied to elicit inward Ca2+ currents.
-
Toxin Application: After establishing a stable baseline current, ω-Conotoxin MVIIA is applied to the cell via the perfusion system at various concentrations. The reduction in the peak inward current is measured to determine the extent of channel block.
-
Data Analysis: The concentration-response curve for ω-Conotoxin MVIIA is plotted, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of ω-Conotoxin MVIIA to CaV2.2 channels in membrane preparations.
-
Membrane Preparation: Membranes are prepared from a source rich in CaV2.2 channels, such as rat brain or cells overexpressing the channel.
-
Radioligand: A radiolabeled form of an N-type channel blocker, typically [125I]ω-Conotoxin GVIA, is used.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled ω-Conotoxin MVIIA in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding. The data are then analyzed using competitive binding equations to determine the Ki (inhibitory constant) of ω-Conotoxin MVIIA.
Circular Dichroism (CD) Spectroscopy
This protocol is used to analyze the secondary structure and conformational stability of ω-Conotoxin MVIIA.
-
Sample Preparation: A solution of purified ω-Conotoxin MVIIA in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared at a known concentration (typically 0.1-0.2 mg/mL).
-
Spectropolarimeter Setup: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light by the peptide.
-
Far-UV CD Spectrum: The far-UV CD spectrum (typically 190-250 nm) is recorded to analyze the secondary structure content (α-helix, β-sheet, random coil).
-
Data Analysis: The resulting spectrum, characterized by specific positive and negative bands, is compared to reference spectra for different secondary structures to estimate the conformational composition of the peptide. Changes in the CD spectrum upon addition of denaturants or changes in temperature can be used to assess conformational stability.
Visualizations
Signaling Pathway of ω-Conotoxin MVIIA Action
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchmap.jp [researchmap.jp]
- 5. uniprot.org [uniprot.org]
- 6. Dissecting oxidative folding of conotoxins using 3D structures of cysteine mutants predicted by AlphaFold 3: A case study of α-conotoxin RgIA, χ-conotoxin CMrVIA and ω-conotoxin MVIIA-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative folding of omega-conotoxin MVIIC: effects of temperature and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of chimeric analogs of omega-conotoxin MVIIA and MVIIC to the N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and identification of monoclonal antibodies against ω-conotoxin MVIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Properties of Synthetic ω-Conotoxin MVIIA (Ziconotide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide (B122063), the synthetic form of ω-conotoxin MVIIA, is a potent, non-opioid analgesic peptide originally isolated from the venom of the marine cone snail, Conus magus.[1][2][3] It is approved for the management of severe chronic pain in patients for whom intrathecal (IT) therapy is warranted and who are intolerant of or refractory to other systemic analgesics or IT morphine.[4][5] Ziconotide's unique mechanism of action, targeting neuronal N-type voltage-gated calcium channels (N-VSCCs), distinguishes it from traditional analgesics and provides a valuable therapeutic option for refractory pain states.[6][7][8] This technical guide provides an in-depth overview of the pharmacological properties of Ziconotide, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action
Ziconotide exerts its analgesic effect through the potent and selective blockade of N-type voltage-gated calcium channels (CaV2.2).[2][5][9] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[6][10] The influx of calcium through these channels is a critical step in the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][7]
By binding to N-VSCCs, Ziconotide physically obstructs the channel pore, thereby preventing calcium influx upon neuronal depolarization.[11] This inhibition of calcium entry leads to a reduction in the release of excitatory neurotransmitters into the synaptic cleft, ultimately dampening the transmission of pain signals from the periphery to the brain.[2][10] This targeted action within the spinal cord is crucial to its therapeutic effect and minimizes systemic side effects.[6]
Pharmacodynamics
The pharmacodynamic profile of Ziconotide is characterized by its high affinity and selectivity for N-type calcium channels, leading to potent antinociceptive effects.
Binding Affinity and In Vitro Potency
Radioligand binding assays and electrophysiological studies have consistently demonstrated the high affinity and potency of Ziconotide for N-VSCCs.
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 4.8 x 10-8 M | Human CaV2.2 | [12] |
| 9 pM | NVSCC | [13] | |
| Inhibitory Concentration (IC50) | ~0.5 nM | Rat Hippocampal Neurons | [6] |
| 1.2 nM | Rat Peripheral Sympathetic Efferent Neurons | [6] | |
| 5.5 nM | Rat Hippocampal Neurons | [6] | |
| 63 nM | Rat Dorsal Root Ganglion Neurons (Substance P release) | [6] |
In Vivo Efficacy in Preclinical Models
Intrathecal administration of Ziconotide has shown robust efficacy in various animal models of pain, often demonstrating greater potency than morphine. A significant advantage of Ziconotide is the lack of tolerance development with chronic administration, a common issue with opioid analgesics.[3][6]
| Animal Model | Pain Type | ED50 | Species | Reference |
| Rat Incisional Model | Post-operative | 49 pM | Rat | [13] |
| Spinal Nerve Ligation | Neuropathic | 0.32 µg/kg | Rat | [14] |
| Rat Incisional Model (vs. Morphine) | Post-operative | Ziconotide: 49 pM, Morphine: 2.1 nM | Rat | [13][15] |
Pharmacokinetics
Due to its peptidic nature and limited ability to cross the blood-brain barrier, Ziconotide is administered directly into the cerebrospinal fluid (CSF) via intrathecal infusion.[6] Its pharmacokinetic profile in the CSF is a key determinant of its clinical efficacy and safety.
| Parameter | Median Value | Unit | Population | Reference |
| Terminal Half-life (t1/2) | 4.5 | hours | Human (chronic pain patients) | [1][4] |
| CSF Clearance (CL) | 0.26 | mL/min | Human (chronic pain patients) | [1][4] |
| Volume of Distribution (Vd) | 99 | mL | Human (chronic pain patients) | [1][4] |
| Plasma Bioavailability (Fplasma) | 53.5 | % | Dog (intrathecal bolus) | [16] |
| CSF Bioavailability (FCSF) | 0.013 | % | Dog (intravenous bolus) | [16] |
Experimental Protocols
Radioligand Binding Assay for ω-Conotoxin MVIIA
This protocol describes a competitive binding assay to determine the affinity of Ziconotide for N-type calcium channels in rat brain synaptosomes.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[17]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[18]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[18]
-
Wash the pellet with fresh buffer and resuspend it in the assay buffer.[17]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[18]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the synaptosomal membrane preparation with a fixed concentration of a radiolabeled ligand that binds to N-type calcium channels (e.g., 125I-ω-conotoxin GVIA).[17]
-
Add varying concentrations of unlabeled Ziconotide to the wells to compete for binding.[17]
-
To determine non-specific binding, add a high concentration of an unlabeled N-type calcium channel blocker to a separate set of wells.[17]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Separation and Detection:
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.[18]
-
Plot the percentage of specific binding against the logarithm of the Ziconotide concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the inhibitory effect of Ziconotide on N-type calcium channel currents in cultured neurons.
-
Cell Preparation:
-
Pipette and Solution Preparation:
-
Recording:
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[20]
-
Rupture the membrane patch to achieve the whole-cell configuration.[20]
-
Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).[20]
-
Apply depolarizing voltage steps to activate the channels and record the inward calcium currents.[20]
-
-
Drug Application and Data Analysis:
-
Perfuse the cell with the external solution containing known concentrations of Ziconotide.[20]
-
Record the calcium currents in the presence of the drug.[20]
-
Measure the peak amplitude of the currents before and after Ziconotide application.[20]
-
Construct a dose-response curve to determine the IC50 value.[20]
-
Animal Models of Neuropathic Pain
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave and disinfect the surgical area on one hind limb.[21][22]
-
Sciatic Nerve Exposure: Make a skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[21][23]
-
Ligation: Place four loose chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[21][22]
-
Wound Closure: Suture the muscle and close the skin incision with wound clips or sutures.[22][23]
-
Post-operative Care and Behavioral Testing: Allow the animal to recover for at least 24 hours before commencing behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia.[21]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the surgical site on one hind limb.[24][25]
-
Sciatic Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[24][25]
-
Nerve Ligation and Transection: Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[24][25]
-
Wound Closure: Close the muscle and skin layers.[25]
-
Behavioral Testing: Assess for mechanical allodynia in the lateral plantar surface of the paw (the territory of the spared sural nerve) using von Frey filaments, typically starting 2 days post-surgery.[24][25]
Conclusion
Ziconotide represents a significant advancement in the management of severe chronic pain, offering a distinct mechanism of action from traditional opioid analgesics. Its potent and selective blockade of N-type voltage-gated calcium channels in the spinal cord provides effective pain relief without the development of tolerance. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of N-type calcium channel blockers and to develop novel analgesics with improved efficacy and safety profiles. A thorough understanding of Ziconotide's pharmacological properties is essential for its safe and effective clinical application and for inspiring the next generation of pain therapeutics.
References
- 1. Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziconotide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bilz0r.atspace.com [bilz0r.atspace.com]
- 12. preprints.org [preprints.org]
- 13. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of intrathecal administration of ziconotide, a selective neuronal N-type calcium channel blocker, on mechanical allodynia and heat hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Analysis of Ziconotide (SNX-111), an Intrathecal N-type Calcium Channel Blocking Analgesic, Delivered by Bolus and Infusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aragen.com [aragen.com]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 25. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
ω-Conotoxin MVIIA: A Technical Guide to a Selective N-Type Calcium Channel Blocker
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ω-Conotoxin MVIIA is a 25-amino acid polypeptide originally isolated from the venom of the marine cone snail, Conus magus.[1] As a highly potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels, it has become an indispensable tool in neuroscience research and the foundation for the non-opioid analgesic drug, Ziconotide (Prialt®).[2][3] N-type channels are critical regulators of neurotransmitter release at presynaptic nerve terminals, particularly within pain signaling pathways.[1][2] By physically occluding the channel pore, ω-Conotoxin MVIIA inhibits calcium influx, thereby preventing the release of pronociceptive neurotransmitters in the spinal cord and disrupting the propagation of pain signals.[1][4] This guide provides an in-depth overview of its structure, mechanism of action, pharmacological properties, and the key experimental protocols used for its characterization.
Structure and Physicochemical Properties
ω-Conotoxin MVIIA is a structurally complex peptide characterized by a compact, globular fold stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys26).[4] This cysteine knot motif confers remarkable stability to the peptide. The three-dimensional structure features a short, triple-stranded antiparallel β-sheet, which presents a critical loop of amino acids between Cys8 and Cys15 that is essential for high-affinity binding to the N-type calcium channel.[3] Alanine-scanning mutagenesis studies have identified Tyr13 as a crucial residue for the toxin's binding and activity.[3]
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2 | [4] |
| Molecular Weight | ~2639 Da | [4] |
| Disulfide Bonds | C1-C16, C8-C20, C15-C26 | [4] |
| Source | Conus magus (Marine Cone Snail) | [1] |
| Synthetic Analogue | Ziconotide (Prialt®) | [2][5] |
Mechanism of Action
N-type (CaV2.2) calcium channels are densely localized on presynaptic nerve terminals and are instrumental in coupling neuronal depolarization to neurotransmitter release.[1][2] Upon arrival of an action potential, these channels open, allowing an influx of extracellular calcium ions. This localized increase in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters (e.g., glutamate, substance P) into the synaptic cleft.
ω-Conotoxin MVIIA exerts its effect by binding with high affinity to a site near the outer vestibule of the CaV2.2 channel's ion-conducting pore.[4][5] This binding physically obstructs the channel, preventing calcium ion influx even when the neuron is depolarized.[4] The subsequent inhibition of neurotransmitter release from primary nociceptive afferents in the dorsal horn of the spinal cord effectively blocks the transmission of pain signals to the brain.[1][2]
References
- 1. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial synthesis of omega-conotoxin MVIIC analogues and their binding with N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tyrosine-13 in the Bioactivity of ω-Conotoxin MVIIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the Tyrosine-13 (Tyr13) residue in the activity of ω-Conotoxin MVIIA (Ziconotide), a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2). Understanding the structure-activity relationship of this key amino acid is paramount for the rational design of novel analgesic therapeutics with improved pharmacological profiles.
Introduction to ω-Conotoxin MVIIA and the Significance of Tyr13
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a highly selective antagonist of N-type calcium channels.[1][2] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters, including those involved in pain signaling.[3] The synthetic form of ω-Conotoxin MVIIA, Ziconotide, is an FDA-approved therapeutic for the management of severe chronic pain, offering a non-opioid alternative for patients.[1][3]
Extensive research has identified a single amino acid residue, Tyrosine at position 13 (Tyr13), as indispensable for the high-affinity binding and potent inhibitory activity of ω-Conotoxin MVIIA.[1][3][4] This guide will dissect the structural and functional importance of Tyr13, present quantitative data on its impact on toxin activity, and provide detailed experimental protocols for its study.
The Indispensable Nature of Tyr13: A Structure-Activity Analysis
Alanine-scanning mutagenesis studies have unequivocally demonstrated that Tyr13 is the single most important residue for the biological activity of ω-Conotoxin MVIIA.[1][4] Replacement of Tyr13 with Alanine ([Y13A]) results in an "enormous reduction" in its ability to inhibit the binding of radiolabeled ω-conotoxin to N-type calcium channels.[4]
The Critical Role of the Hydroxyl Group
Further investigations have revealed that the hydroxyl group of the Tyr13 side chain is a key determinant of binding.[1][5] Substitution of Tyr13 with Phenylalanine ([Y13F]), which retains the aromatic ring but lacks the hydroxyl moiety, also leads to a significant reduction in affinity.[5] This suggests that the hydroxyl group participates in a critical hydrogen bonding interaction with the CaV2.2 channel pore.[5]
The Importance of Stereochemistry and Conformation
The precise orientation of the Tyr13 side chain, dictated by the overall three-dimensional structure of the peptide, is crucial for its interaction with the receptor.[6][7] The molecular structure of ω-Conotoxin MVIIA is characterized by a compact fold stabilized by three disulfide bridges, which correctly positions the key binding residues in loop 2, including Tyr13.[3][7]
Studies involving the inversion of chirality at this position from the natural L-tyrosine to D-tyrosine ([d-Y13]) have shown a large reduction in potency.[6] While the overall structural scaffold of the toxin is not significantly altered, the conformation of loop 2, which also contains other important binding residues like Arg10 and Leu11, is significantly changed.[6] This conformational shift renders the peptide unrecognizable by the N-type calcium channel.[6]
Quantitative Analysis of ω-Conotoxin MVIIA Activity
The following table summarizes the quantitative data on the binding affinity and inhibitory activity of wild-type ω-Conotoxin MVIIA and the qualitative effects of modifications to the Tyr13 residue.
| Toxin/Analog | Target | Assay Type | Parameter | Value | Reference |
| ω-Conotoxin MVIIA (Wild-Type) | Rat brain membrane | Radioligand Binding | Kd | 0.064 ± 0.007 nM | |
| ω-Conotoxin MVIIA (Wild-Type) | Bovine adrenal medullary membranes | Radioligand Binding | IC50 | ~0.1 nM (vs. 125I-GVIA) | [8] |
| [Y13A]-ω-Conotoxin MVIIA | Chick brain synaptic plasma membranes | Radioligand Binding | Activity | Enormous reduction | [4] |
| [d-Y13]-ω-Conotoxin MVIIA | N-type VSCCs | Radioligand Binding | Potency | Large reduction | [6] |
| [Y13F]-ω-Conotoxin GVIA * | Chick brain synaptic plasma membranes | Radioligand Binding | Affinity | Reduction | [5] |
Note: While this data is for the related ω-Conotoxin GVIA, it provides strong evidence for the importance of the Tyr13 hydroxyl group, a finding that is considered to extend to MVIIA.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of Tyr13 in ω-Conotoxin MVIIA activity.
Solid-Phase Peptide Synthesis of ω-Conotoxin MVIIA Analogs
The synthesis of ω-Conotoxin MVIIA and its analogs, such as [Y13A]-MVIIA, is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin and Amino Acid Preparation: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide. Fmoc-protected amino acids are prepared for sequential coupling.
-
Peptide Chain Elongation: The synthesis proceeds from the C-terminus to the N-terminus. Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: The purified linear peptide is subjected to oxidative folding to form the three native disulfide bonds. This is often achieved by air oxidation in a basic buffer (e.g., ammonium (B1175870) bicarbonate) at a low peptide concentration to favor intramolecular over intermolecular disulfide bond formation.
-
Final Purification and Characterization: The correctly folded toxin is purified by RP-HPLC and its identity is confirmed by mass spectrometry.
Radioligand Binding Assay
Competitive binding assays are used to determine the affinity of ω-Conotoxin MVIIA analogs for the N-type calcium channel.
-
Preparation of Synaptic Membranes:
-
Rat or chick brains are homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a suitable assay buffer (e.g., HEPES buffer).
-
-
Binding Assay:
-
A constant concentration of radiolabeled ligand (e.g., 125I-ω-conotoxin GVIA) is incubated with the synaptic membrane preparation.
-
Increasing concentrations of the unlabeled competitor (e.g., wild-type MVIIA or a Tyr13 analog) are added to the incubation mixture.
-
The total assay volume is typically 0.3 mL and contains 50-100 µg of synaptosomal protein and a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 40 minutes at 37°C).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Competition curves are generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to directly measure the functional inhibition of N-type calcium channels by ω-Conotoxin MVIIA and its analogs.
-
Cell Preparation:
-
A cell line heterologously expressing the human CaV2.2 channel (α1B subunit) along with auxiliary α2δ and β subunits (e.g., HEK293 cells) is commonly used.
-
Alternatively, primary neurons that endogenously express N-type calcium channels can be cultured.
-
-
Recording Setup:
-
Cells are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing a charge carrier (e.g., Ba2+ instead of Ca2+ to avoid calcium-dependent inactivation) and blockers of other ion channels (e.g., tetrodotoxin (B1210768) for sodium channels).
-
A glass micropipette with a fine tip (1-5 MΩ resistance) is filled with an internal solution and is used to form a high-resistance seal (a "giga-seal") with the cell membrane.
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
The membrane potential is clamped at a holding potential where the channels are closed (e.g., -80 mV).
-
Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the voltage-gated calcium channels, and the resulting inward currents are recorded.
-
A stable baseline of current amplitude is established.
-
-
Toxin Application:
-
ω-Conotoxin MVIIA or its analog is applied to the cell via the perfusion system at a known concentration.
-
The effect of the toxin on the current amplitude is recorded over time until a steady-state block is achieved.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the toxin to the baseline current.
-
A dose-response curve can be generated by applying a range of toxin concentrations, and the IC50 value for channel block can be determined.
-
Visualizations of Key Concepts and Workflows
Signaling Pathway of ω-Conotoxin MVIIA
Caption: Signaling pathway of ω-Conotoxin MVIIA blocking the N-type calcium channel.
Experimental Workflow for Tyr13 Mutant Analysis
Caption: Experimental workflow for analyzing Tyr13 mutants of ω-Conotoxin MVIIA.
Logical Relationship of Tyr13 to MVIIA Activity
References
- 1. mdpi.com [mdpi.com]
- 2. ω-Conotoxin MVIIA - Smartox Biotechnology [mayflowerbio.com]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyr13 is essential for the activity of omega-conotoxin MVIIA and GVIA, specific N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyl group of Tyr13 is essential for the activity of omega-conotoxin GVIA, a peptide toxin for N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chirality at Tyr13 on the structure-activity relationships of omega-conotoxins from Conus magus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure in solution of the calcium channel blocker omega-conotoxin MVIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ω-Conotoxin MVIIA in Calcium Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ω-Conotoxin MVIIA is a 25-amino acid polypeptide originally isolated from the venom of the marine cone snail Conus magus.[1] It is a highly selective and potent blocker of N-type (CaV2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and neurotransmitter release.[1][2] This selectivity makes ω-Conotoxin MVIIA an invaluable pharmacological tool for investigating the specific roles of N-type calcium channels in various physiological and pathological processes. In calcium imaging studies, ω-Conotoxin MVIIA is utilized to dissect the contribution of N-type channel-mediated calcium influx to overall intracellular calcium dynamics.
Mechanism of Action
ω-Conotoxin MVIIA physically occludes the pore of the N-type voltage-gated calcium channel, thereby preventing the influx of calcium ions into the cell upon membrane depolarization.[1] This blockade is highly specific and can be poorly reversible, leading to long-term inhibition of channel function.[1] The binding of the toxin is to the outer vestibule of the channel pore.[2] The interaction between ω-Conotoxin MVIIA and the N-type channel can be influenced by the gating state of the channel, with some evidence suggesting a preferential interaction with the inactivated state.[3]
Applications in Calcium Imaging
Calcium imaging techniques, often employing fluorescent indicators like Fura-2 AM or Fluo-4 AM, allow for the real-time visualization of changes in intracellular calcium concentrations.[4][5] By applying ω-Conotoxin MVIIA, researchers can specifically inhibit calcium entry through N-type channels and observe the resulting effect on calcium transients. This approach is instrumental in:
-
Identifying the contribution of N-type channels to global and localized calcium signals.
-
Investigating the role of N-type channels in neurotransmitter release at presynaptic terminals. [6]
-
Studying the involvement of N-type channel-mediated calcium influx in neuronal excitotoxicity and cell death pathways. [7][8]
-
Screening for and characterizing novel N-type calcium channel modulators.
Quantitative Data
The following tables summarize the effective concentrations of ω-Conotoxin MVIIA used in various experimental models.
Table 1: Inhibitory Concentrations (IC50) of ω-Conotoxin MVIIA on N-type Calcium Channels
| Cell/Tissue Type | Experimental Model | IC50 | Reference |
| Organotypic hippocampal slices | Hypoxia-induced neurodegeneration | 50 nmol/L | [7][8] |
| IMR-32 cells | Functional blockade of neuronal N-type channels | 10 nmol/L | [7] |
| Rat hippocampal slices | Functional blockade of neuronal N-type channels | 100 nmol/L | [7] |
| Chick cortical synaptosomes | Functional blockade of neuronal N-type channels | 78 nmol/L | [7] |
| HEK293T cells expressing CaV2.2 | Inhibition of Ba2+ currents | 208 nmol/L | [9] |
Table 2: Working Concentrations of ω-Conotoxin MVIIA in Specific Applications
| Application | Cell/Tissue Type | Concentration | Effect | Reference |
| Neuroprotection | Organotypic hippocampal slices | 300 nmol/L | Prevention of hypoxia-induced neuronal death | [7] |
| Inhibition of EPSCs | Rat spinal cord slices | 1 µmol/L | Decreased amplitudes of monosynaptic Aδ- and C-fiber-evoked EPSCs | [10] |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons using Fura-2 AM and ω-Conotoxin MVIIA
This protocol provides a general framework for assessing the effect of ω-Conotoxin MVIIA on intracellular calcium levels in cultured neurons.
1. Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y) plated on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester form).[4]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
ω-Conotoxin MVIIA stock solution (e.g., 1 mM in water, stored at -20°C).[11]
-
Depolarization stimulus (e.g., high potassium solution, electrical field stimulation).
2. Cell Preparation and Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM) in HBSS. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Aspirate the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
3. Application of ω-Conotoxin MVIIA:
-
Prepare the desired working concentration of ω-Conotoxin MVIIA by diluting the stock solution in HBSS. It is advisable to include a carrier protein like 0.1 mg/ml cytochrome c or bovine serum albumin (BSA) to prevent non-specific binding of the toxin.[11]
-
Incubate the dye-loaded cells with the ω-Conotoxin MVIIA solution for a predetermined time (e.g., 10-30 minutes) prior to stimulation. A control group should be incubated with vehicle solution.
4. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[12]
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply a depolarizing stimulus to elicit calcium influx.
-
Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in control versus ω-Conotoxin MVIIA-treated cells to determine the contribution of N-type calcium channels.
Protocol 2: Investigating Neuroprotection in Organotypic Hippocampal Slices
This protocol is adapted from studies examining the neuroprotective effects of ω-Conotoxin MVIIA.[7][8]
1. Preparation of Organotypic Hippocampal Slices:
-
Prepare organotypic hippocampal slice cultures from 10-day-old rat pups.
-
Maintain the slices in vitro for approximately 14 days to allow for maturation.
2. Induction of Hypoxia and Toxin Application:
-
Induce hypoxia by exposing the slice cultures to an oxygen-deprived atmosphere (e.g., 3 hours of anoxia).
-
For pre-treatment, incubate the slices with ω-Conotoxin MVIIA (e.g., 300 nmol/L) before the hypoxic insult.
-
For post-treatment, add ω-Conotoxin MVIIA (e.g., in a dose-response range from 0 to 300 nmol/L) to the culture medium immediately after the hypoxic episode.
3. Assessment of Neuronal Damage (Calcium Imaging Related):
-
Neuronal damage can be quantified 24 hours later using a fluorescent indicator of cell death, such as propidium (B1200493) iodide (PI).
-
While the primary endpoint here is cell death, calcium imaging can be integrated into this model at earlier time points to directly measure the effect of ω-Conotoxin MVIIA on calcium overload during and after the hypoxic insult. For this, slices would need to be loaded with a calcium indicator dye as described in Protocol 1, and imaged during the experiment.
Visualizations
Caption: Signaling pathway showing ω-Conotoxin MVIIA blocking N-type calcium channels.
Caption: Experimental workflow for a calcium imaging study using ω-Conotoxin MVIIA.
References
- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Functional Identification of a Novel Conotoxin QcMNCL-XIII0.1 from Conus quercinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Selective N-type calcium channel antagonist omega conotoxin MVIIA is neuroprotective against hypoxic neurodegeneration in organotypic hippocampal-slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]
- 11. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for ω-Conotoxin MVIIA in Blocking Synaptic Transmission In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium required for neurotransmitter release. By blocking these channels, ω-Conotoxin MVIIA effectively inhibits the release of various neurotransmitters, such as glutamate (B1630785) and norepinephrine, thereby blocking synaptic transmission.[3] This property makes it an invaluable tool in neuroscience research for dissecting the roles of N-type calcium channels in synaptic plasticity, neuronal excitability, and various pathological conditions, including chronic pain.[1][3] In fact, a synthetic version of ω-Conotoxin MVIIA, known as Ziconotide, is clinically approved for the treatment of severe chronic pain.[1]
These application notes provide detailed protocols for utilizing ω-Conotoxin MVIIA to block synaptic transmission in in vitro preparations, including acute brain slices and organotypic hippocampal slice cultures.
Mechanism of Action
ω-Conotoxin MVIIA physically occludes the pore of the N-type (Cav2.2) voltage-gated calcium channel, preventing the influx of Ca2+ into the presynaptic terminal upon the arrival of an action potential. This reduction in intracellular calcium concentration directly inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of neurotransmitters into the synaptic cleft. The result is a reduction or complete block of the postsynaptic response, such as excitatory postsynaptic currents (EPSCs).[3][4]
Data Presentation
The potency of ω-Conotoxin MVIIA can vary depending on the experimental preparation and conditions. The following tables summarize key quantitative data for the application of ω-Conotoxin MVIIA in vitro.
Table 1: Potency of ω-Conotoxin MVIIA (IC50 Values)
| Preparation | Channel Type | Method | IC50 | Reference |
| SH-SY5Y cells | Cav2.2 | KCl-evoked Ca2+ response | 6.8 ± 2.1 nM | [5] |
| Rat Cav2.2 expressed in HEK293T cells | Cav2.2 | Whole-cell patch clamp (20 mM Ba2+) | 208 nM | [6] |
| Rat Cav2.2 expressed in HEK293T cells | Cav2.2 | Whole-cell patch clamp (10 mM Ba2+) | 34.3 nM | [6] |
| Organotypic hippocampal slice cultures (rat) | N-type channels | Neuroprotection assay (hypoxia-induced damage) | 50 nM |
Table 2: Effective Concentrations of ω-Conotoxin MVIIA for Blocking Synaptic Transmission
| Preparation | Synapse | Effect | Concentration | Reference |
| Rat spinal cord slices | Primary afferent to dorsal horn neurons | Complete and irreversible inhibition of EPSCs | 500 nM | [7] |
| Rat spinal cord slices | Substantia gelatinosa neurons | Significant decrease in mEPSC frequency | 1 µM | [4] |
| Guinea pig hippocampal slices | Mossy fiber to CA3 | Block of synaptic transmission | 100 nM | [8] |
| Rat hippocampal slices | Schaffer collateral to CA1 | Irreversible block of EPSP and IPSPs | 0.1 - 1 µM | [9] |
Experimental Protocols
The following are detailed protocols for using ω-Conotoxin MVIIA in common in vitro electrophysiology experiments.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol describes the recording of synaptic transmission in acute brain slices and the application of ω-Conotoxin MVIIA to block N-type channel-mediated responses.
Materials:
-
ω-Conotoxin MVIIA stock solution (e.g., 1 mM in deionized water, store at -20°C)
-
Artificial Cerebrospinal Fluid (ACSF)
-
Internal solution for patch pipette
-
Sucrose-based cutting solution
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Vibrating microtome
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
-
ACSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with carbogen for at least 30 minutes before use. pH should be 7.4.
-
Internal Solution (for voltage-clamp recording of EPSCs, in mM): 115 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2ATP, 0.4 Na3GTP, 10 Na-phosphocreatine, 0.6 EGTA. Adjust pH to 7.25 with CsOH.
-
Sucrose (B13894) Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-glucose, 0.5 CaCl2, 7 MgCl2. Keep ice-cold and continuously bubbled with carbogen.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, carbogenated sucrose cutting solution.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300-400 µm thick) in the ice-cold sucrose solution.
-
Transfer the slices to a holding chamber containing ACSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated ACSF until use.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at -70 mV to record EPSCs.
-
-
Stimulation and Baseline Recording:
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver electrical stimuli to evoke synaptic responses.
-
Record a stable baseline of EPSCs for at least 10-15 minutes.
-
-
Application of ω-Conotoxin MVIIA:
-
Dilute the ω-Conotoxin MVIIA stock solution to the desired final concentration (e.g., 100 nM - 1 µM) in ACSF.
-
Switch the perfusion to the ACSF containing ω-Conotoxin MVIIA.
-
Record the effect of the toxin on the EPSC amplitude. The block by ω-Conotoxin MVIIA is typically slow in onset and largely irreversible.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before and after the application of ω-Conotoxin MVIIA.
-
Calculate the percentage of block to quantify the contribution of N-type calcium channels to the synaptic response.
-
Protocol 2: Neuroprotection Assay in Organotypic Hippocampal Slice Cultures
This protocol is adapted from methods used to assess the neuroprotective effects of ω-Conotoxin MVIIA against hypoxic/ischemic damage.
Materials:
-
ω-Conotoxin MVIIA stock solution
-
Organotypic slice culture medium
-
Propidium (B1200493) iodide (PI) for assessing cell death
-
Dissection tools
-
Vibrating microtome or tissue chopper
-
Cell culture inserts
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Organotypic Cultures:
-
Prepare hippocampal slice cultures from neonatal rodents (e.g., P7-P10 rats or mice).
-
Aseptically dissect the hippocampi in a chilled dissection medium.
-
Slice the hippocampi into 350-400 µm thick sections.
-
Place the slices onto cell culture inserts in 6-well plates containing culture medium.
-
Maintain the cultures in an incubator, changing the medium every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro.
-
-
Induction of Neuronal Injury (e.g., Oxygen-Glucose Deprivation - OGD):
-
Replace the culture medium with a glucose-free, balanced salt solution.
-
Place the cultures in a hypoxic chamber (e.g., flushed with 95% N2 / 5% CO2) for a defined period (e.g., 30-60 minutes) to induce excitotoxic cell death.
-
-
Application of ω-Conotoxin MVIIA:
-
ω-Conotoxin MVIIA can be applied either as a pretreatment before the insult or added to the culture medium immediately after the insult.
-
Prepare different concentrations of ω-Conotoxin MVIIA in the culture medium to determine a dose-response relationship.
-
-
Assessment of Cell Death:
-
After the insult and treatment, return the slices to their normal culture medium.
-
24-48 hours later, add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and is a marker of cell death.
-
Image the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1) to assess the extent of cell death.
-
-
Data Analysis:
-
Compare the PI fluorescence in treated slices to that in untreated (insult only) and control (no insult) slices.
-
A reduction in PI fluorescence in the ω-Conotoxin MVIIA-treated group indicates a neuroprotective effect.
-
Plot the cell death against the concentration of ω-Conotoxin MVIIA to determine the IC50 for neuroprotection.
-
Troubleshooting and Considerations
-
Solubility and Stability: ω-Conotoxin MVIIA is a peptide and can be susceptible to degradation. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Irreversibility: The block of N-type channels by ω-Conotoxin MVIIA is often considered irreversible or very slowly reversible.[7] This should be taken into account in experimental design, as washout experiments may not be feasible.
-
Concentration: The effective concentration of ω-Conotoxin MVIIA can vary. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental question.
-
Specificity: While ω-Conotoxin MVIIA is highly selective for N-type calcium channels, at very high concentrations, it may have off-target effects. It is important to use the lowest effective concentration possible.
-
Purity of the Toxin: The purity of the ω-Conotoxin MVIIA can affect its potency. Ensure you are using a high-quality, purified product.
By following these guidelines and protocols, researchers can effectively utilize ω-Conotoxin MVIIA as a powerful tool to investigate the role of N-type calcium channels in synaptic transmission and neuronal function.
References
- 1. mdpi.com [mdpi.com]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal actions of ω-conotoxins, CVID, MVIIA and related peptides in a rat neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
- 6. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omega-Conotoxin inhibition of excitatory synaptic transmission evoked by dorsal root stimulation in rat superficial dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic omega-conotoxin blocks synaptic transmission in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omega-conotoxin GVIA blocks synaptic transmission in the CA1 field of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with ω-Conotoxin MVIIA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing ω-Conotoxin MVIIA in whole-cell patch-clamp electrophysiology to study its effects on N-type (CaV2.2) voltage-gated calcium channels. This document includes comprehensive experimental protocols, quantitative data summaries, and visualizations to facilitate the design and execution of experiments in academic and industrial research settings.
Introduction to ω-Conotoxin MVIIA and N-type Calcium Channels
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a highly potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1] These channels are predominantly located in the presynaptic terminals of neurons and play a critical role in the influx of calcium that triggers neurotransmitter release.[2] The synthetic form of ω-Conotoxin MVIIA, known as ziconotide (B122063) (Prialt®), is an FDA-approved analgesic for severe chronic pain, highlighting the therapeutic significance of targeting N-type channels.[1]
Whole-cell patch-clamp is the gold-standard technique for investigating the electrophysiological properties of ion channels and the effects of pharmacological agents like ω-Conotoxin MVIIA. This method allows for the direct measurement of ionic currents across the entire cell membrane, providing precise data on channel kinetics, voltage-dependence, and modulation by drugs.
Quantitative Data Summary
The following tables summarize the quantitative effects of ω-Conotoxin MVIIA on N-type calcium channels and synaptic transmission, as determined by whole-cell patch-clamp and other electrophysiological recordings.
Table 1: Inhibitory Potency of ω-Conotoxin MVIIA on N-type Calcium Channels
| Parameter | Cell Type / Channel Isoform | Value | Holding Potential | Reference |
| IC₅₀ | Organotypic hippocampal-slice cultures | 50 nmol/L | Not Specified | [3] |
| Kᵢ | Rat brain synaptosomes (vs. ω-Ctx MVIIA) | 2 pM | Not Specified | [4] |
| Kd | Rat brain synaptosomes | 36.3 pM | Not Specified | [4] |
Table 2: Effects of ω-Conotoxin MVIIA on Synaptic Transmission in Spinal Cord Injury (SCI) Rat Models
| Measurement | Control | ω-Conotoxin MVIIA (1 µM) | % of Control | p-value | Reference |
| mEPSC Amplitude (pA) | 15.4 ± 6.0 | 15.1 ± 5.6 | 101.0% ± 20.3% | 0.62 | [5] |
| mEPSC Frequency (Hz) | 7.8 ± 8.2 | 4.6 ± 5.2 | 57.5% ± 10.2% | 0.0020 | [5] |
| Aδ-fiber-evoked EPSC Amplitude (pA) | 212.7 ± 227.3 | 149.5 ± 171.1 | 64.4% ± 12.6% | 0.0018 | [5] |
| C-fiber-evoked EPSC Amplitude (pA) | 337.8 ± 296.5 | 270.9 ± 247.8 | 74.4% ± 11.7% | 0.0020 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ω-Conotoxin MVIIA and the general workflow for a whole-cell patch-clamp experiment.
References
- 1. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Conotoxin MVIIA - Smartox Biotechnology [mayflowerbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. A new omega-conotoxin that targets N-type voltage-sensitive calcium channels with unusual specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing ω-Conotoxin MVIIA Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ω-Conotoxin MVIIA in solution during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing lyophilized ω-Conotoxin MVIIA?
For maximum stability, lyophilized ω-Conotoxin MVIIA should be stored at -20°C for short-term storage (1–2 weeks) and -80°C for long-term storage. It is crucial to keep the vial tightly sealed in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to minimize condensation.[2]
2. How should I reconstitute lyophilized ω-Conotoxin MVIIA?
It is recommended to first dissolve the peptide in sterile, purified water.[1] If solubility is an issue, which can occur with hydrophobic peptides, using a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before slowly adding the aqueous buffer can be effective.[3] For basic peptides like ω-Conotoxin MVIIA (containing lysine (B10760008) and arginine residues), using a dilute acidic solution (e.g., 0.1% acetic acid) can aid dissolution.
3. What is the optimal pH for storing ω-Conotoxin MVIIA in solution?
Peptide solutions are generally most stable at a slightly acidic pH between 5 and 7.[1] For disulfide-rich peptides, a pH around 3.0 has been shown to provide optimal stability by minimizing degradation pathways such as disulfide bond hydrolysis, which is more prevalent at neutral to basic pH.[4] Therefore, using a sterile, slightly acidic buffer is recommended for storing ω-Conotoxin MVIIA solutions.[3]
4. What is the stability of ω-Conotoxin MVIIA in a biological matrix like serum?
Unmodified ω-Conotoxin MVIIA has a relatively short half-life in human serum. Studies have shown that its half-life is approximately 8 hours when incubated at 37°C in 10% human serum.[5] This degradation is primarily due to proteases present in the serum.
5. How can I minimize the degradation of ω-Conotoxin MVIIA in solution?
To minimize degradation, it is crucial to handle the peptide solution with care. This includes:
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3]
-
Low Temperatures: Store solutions at -20°C or -80°C.[3]
-
Sterility: Use sterile buffers and filter the solution through a 0.2 μm filter to prevent bacterial contamination, as bacteria can hydrolyze peptides.[1][3]
-
Preventing Oxidation: For peptides containing residues susceptible to oxidation like Cysteine and Methionine, it is advisable to use oxygen-free water for dissolution, which can be prepared by bubbling with an inert gas like nitrogen or argon.[1][2]
6. My peptide concentration seems lower than expected. What could be the cause?
Cationic peptides like ω-Conotoxin MVIIA can adsorb to the surfaces of common labware, such as glass and polypropylene (B1209903) tubes, leading to a significant loss of peptide from the solution, especially at low concentrations.[6][7] To mitigate this, using low-protein-binding tubes is recommended.[6][7] Another strategy is to pre-treat the labware with a solution of a blocking protein like bovine serum albumin (BSA).[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the lyophilized peptide | The peptide may be hydrophobic or aggregated. | - Attempt to dissolve in a small amount of 0.1% acetic acid.- Use a brief sonication to aid dissolution, avoiding excessive heating.[2]- For highly hydrophobic peptides, dissolve in a minimal amount of DMSO or DMF first, then slowly add the aqueous buffer while vortexing.[3] |
| Precipitation observed after adding to a buffer | The peptide has poor solubility in the final buffer conditions (e.g., pH, ionic strength). | - Ensure the final pH of the solution is within the optimal range for stability (pH 3-6).- Adjust the ionic strength of the buffer, as high salt concentrations can sometimes aid in dissolving peptides. |
| Loss of biological activity over time | The peptide is degrading in solution due to factors like pH, temperature, oxidation, or proteolysis. | - Store the peptide solution in single-use aliquots at -80°C.[3]- Use a sterile, slightly acidic buffer (pH 3-6) for storage.[3]- If oxidation is suspected (due to the presence of Cys and Met residues), prepare solutions with degassed buffers.[2]- For experiments in biological fluids, consider using protease inhibitors if compatible with the assay. |
| Inconsistent results between experiments | This could be due to inaccurate peptide concentration from adsorption to labware or degradation from improper handling. | - Use low-protein-binding microcentrifuge tubes and pipette tips.[6][7]- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Ensure consistent handling procedures, including minimizing freeze-thaw cycles.[1] |
Quantitative Stability Data
Table 1: Stability of ω-Conotoxin MVIIA and its Myristoylated Analog in Human Serum at 37°C
| Time (hours) | Remaining Unmodified MVIIA (%) | Remaining Myristoylated MVIIA (Myr-MVIIA) (%) |
| 0 | 100 | 100 |
| 1 | ~90 | ~95 |
| 2 | ~80 | ~90 |
| 4 | ~65 | ~85 |
| 8 | ~50 | ~80 |
| 24 | Not Reported | ~68 |
Data is estimated from graphical representations in the source material.[5]
Table 2: General Stability of Disulfide-Rich Peptides at Different pH and Temperatures
| Condition | Stability Recommendation | Rationale |
| pH | Optimal stability is generally observed at a slightly acidic pH (3.0-5.0).[4][5] | Minimizes deamidation and hydrolysis of disulfide bonds, which are more susceptible to degradation at neutral and alkaline pH.[4] |
| Temperature | Store solutions at -20°C or -80°C. For short-term (up to a week), 4°C may be acceptable. | Lower temperatures significantly slow down chemical degradation processes.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ω-Conotoxin MVIIA
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.[2]
-
Prepare a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) or use sterile, deionized water. If oxidation is a concern, degas the solvent by bubbling with nitrogen or argon gas for 10-15 minutes.[2]
-
Add the desired volume of the solvent to the vial to achieve a stock concentration of, for example, 1 mg/mL.
-
Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonicate the solution for a few minutes in a water bath, avoiding overheating.[2]
-
Once dissolved, it is recommended to create single-use aliquots in low-protein-binding tubes.[6][7]
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Assessing the Stability of ω-Conotoxin MVIIA in Serum
This protocol is adapted from studies on peptide stability in biological matrices.[5]
-
Serum Preparation: Thaw human serum at 37°C and centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to remove any lipids or precipitates. Collect the supernatant.
-
Reaction Setup: In low-protein-binding microcentrifuge tubes, add the prepared human serum. Pre-warm the tubes to 37°C.
-
Initiate Degradation: Add the ω-Conotoxin MVIIA stock solution to the serum to achieve the desired final concentration (e.g., 100 µM).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 20% trichloroacetic acid or 80% acetonitrile) to precipitate serum proteins and stop enzymatic degradation.
-
Protein Precipitation: Incubate the quenched samples on ice or at 4°C for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the amount of remaining intact ω-Conotoxin MVIIA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm or mass spectrometry.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of α‐conotoxin TxID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: ω-Conotoxin MVIIA Blood-Brain Barrier Penetration Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ω-Conotoxin MVIIA blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic administration of ω-Conotoxin MVIIA for central nervous system (CNS) targets so challenging?
A1: The clinical application of ω-Conotoxin MVIIA is severely limited by its poor ability to penetrate the blood-brain barrier (BBB).[1][2] Like many peptides, ω-Conotoxin MVIIA's physicochemical properties, including its size and hydrophilicity, prevent it from readily crossing the tightly regulated BBB to reach its target N-type calcium channels within the CNS.[3] This necessitates direct administration into the cerebrospinal fluid (e.g., intrathecal injection) to achieve therapeutic concentrations for conditions like severe chronic pain.[3][4]
Q2: What are the primary strategies being explored to enhance ω-Conotoxin MVIIA delivery across the BBB?
A2: Several strategies are under investigation to overcome the BBB challenge for ω-Conotoxin MVIIA:
-
Fusion Peptides: Covalently linking ω-Conotoxin MVIIA to a cell-penetrating peptide (CPP) like the TAT (transactivator of transcription) domain has shown promise. The MVIIA-TAT fusion peptide has demonstrated an enhanced ability to cross biological membranes.[1][2]
-
Nanoparticle Encapsulation: Encapsulating ω-Conotoxin MVIIA within nanoparticles can protect it from degradation and facilitate its transport across the BBB.
-
Intranasal Delivery: This non-invasive route is being explored as a direct pathway to the CNS, bypassing the BBB to some extent. Intranasal administration of MVIIA-TAT has shown analgesic efficacy in animal models.[1]
-
Chemical Modification: Modifications to the peptide structure, such as myristoylation, are being investigated to alter its physicochemical properties and potentially improve its stability and permeability.[5][6]
Q3: Does modifying ω-Conotoxin MVIIA to improve BBB penetration affect its biological activity?
A3: Yes, modifications can impact the biological activity of ω-Conotoxin MVIIA. For instance, fusing it with the TAT peptide (MVIIA-TAT) can lead to a 5 to 10-fold reduction in its IC50 for inhibiting CaV2.2 channels, indicating a decrease in potency compared to the native peptide.[1] The length of the linker between MVIIA and the TAT sequence can also influence its binding affinity.[1] Researchers should always re-evaluate the potency and selectivity of any modified peptide.
Q4: What are the common side effects observed with systemically administered or BBB-penetrating ω-Conotoxin MVIIA variants?
A4: Systemic administration of ω-Conotoxin MVIIA is associated with significant side effects, including tremors, motor impairment, dizziness, blurred vision, nystagmus, and sedation.[1][4] Even with strategies to enhance BBB penetration, these side effects can still be dose-limiting. For example, while MVIIA-TAT shows analgesic effects when administered intravenously, it requires higher doses compared to intrathecal MVIIA, which can lead to side effects.[1]
Troubleshooting Guides
Problem 1: Low or no detectable brain penetration of ω-Conotoxin MVIIA in our in vivo model.
| Possible Cause | Troubleshooting Suggestion |
| Peptide Degradation | ω-Conotoxin MVIIA is susceptible to proteolysis. Ensure proper handling and storage of the peptide. Consider co-administering with protease inhibitors or using a more stable analog. |
| Insufficient Dose | The dose required for systemic administration to achieve CNS effects is significantly higher than for intrathecal administration.[1] Review the literature for effective dose ranges for your specific delivery strategy and animal model. |
| Ineffective Delivery Strategy | Not all delivery strategies are equally effective. If using a fusion peptide, ensure the linker is optimal.[1] If using nanoparticles, characterize their size, charge, and encapsulation efficiency. For intranasal delivery, consider formulation excipients that can enhance absorption. |
| Inadequate Perfusion | During tissue harvesting, incomplete perfusion can lead to contamination of brain homogenates with blood containing the peptide, giving a false-positive signal of brain penetration. Ensure thorough perfusion with saline or PBS before tissue collection. |
Problem 2: High variability in BBB permeability in our in vitro model.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Monolayer Integrity | The tightness of the endothelial cell monolayer is critical for a reliable in vitro BBB model. Regularly measure the transendothelial electrical resistance (TEER) to ensure it reaches a stable and acceptable value (typically >150 Ω·cm² for many models) before starting the permeability assay.[7][8] |
| Cell Culture Conditions | Variations in cell passage number, seeding density, and culture media can affect the barrier properties. Maintain a consistent cell culture protocol. Co-culturing endothelial cells with astrocytes and pericytes can improve barrier tightness and better mimic the in vivo environment.[9] |
| Assay Conditions | Factors such as incubation time, temperature, and the presence of serum can influence peptide transport. Standardize all assay parameters. |
| Peptide Adsorption | Peptides can adsorb to plasticware, leading to inaccurate concentration measurements. Use low-binding plates and tubes. Include control wells to assess non-specific binding. |
Quantitative Data Summary
Table 1: Physicochemical Properties of ω-Conotoxin MVIIA and Related Peptides
| Peptide | Molecular Weight (Da) | Amino Acid Sequence | Disulfide Bonds |
| ω-Conotoxin MVIIA | 2639.03 | CKGKGAKCSRLMYDCCTGSCRSGKC-NH2 | C1-C16, C8-C20, C15-C25 |
| ω-Conotoxin MVIIC | 2749.3 | CKGKGAPCRKTMYDCCSGSCGRRGKC-NH2 | C1-C16, C8-C20, C15-C25 |
Table 2: In Vitro Potency of ω-Conotoxin MVIIA and its TAT-fused Variants
| Peptide | Target | IC50 (µM) | Cell Line |
| MVIIA | CaV2.2 | 0.0436 | HEK 293T |
| MVIIA-a (TAT-fused) | CaV2.2 | 0.413 | HEK 293T |
| MVIIA-b (TAT-fused) | CaV2.2 | 0.379 | HEK 293T |
| MVIIA-c (TAT-fused) | CaV2.2 | 0.237 | HEK 293T |
| MVIIA-d (TAT-fused) | CaV2.2 | 0.345 | HEK 293T |
Source:[1]
Table 3: In Vivo Analgesic Efficacy of Intravenously Administered MVIIA-c in Acetic Acid Writhing Test
| Treatment | Dose (µmol/kg) | Writhing Count (mean ± SEM) |
| Saline (I.V.) | - | 45.3 ± 3.1 |
| MVIIA (I.V.) | 3.00 | 42.1 ± 2.8 |
| MVIIA-c (I.V.) | 1.00 | 30.5 ± 2.5* |
| MVIIA-c (I.V.) | 3.00 | 21.7 ± 2.1** |
*p < 0.05, **p < 0.01 vs Saline group. Source:[1]
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
-
Cell Culture:
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert with a microporous membrane (e.g., 0.4 µm pore size).
-
Optionally, co-culture with astrocytes and/or pericytes on the basolateral side of the membrane to enhance barrier properties.
-
Culture until a confluent monolayer is formed and the TEER value is stable and above a predetermined threshold (e.g., >150 Ω·cm²).
-
-
TEER Measurement:
-
Equilibrate the Transwell plate to room temperature.
-
Use an epithelial voltohmmeter with "chopstick" electrodes.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance. Subtract the resistance of a blank insert without cells.
-
Calculate the TEER value (Ω·cm²) by multiplying the resistance by the surface area of the membrane.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium and allow it to equilibrate for 30 minutes at 37°C.
-
Add ω-Conotoxin MVIIA (or its modified version) to the apical chamber at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh medium.
-
Analyze the concentration of the peptide in the collected samples using a suitable method (e.g., ELISA, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide transport to the basolateral chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
Protocol 2: Assessment of Analgesic Efficacy in a Mouse Model of Acetic Acid-Induced Writhing
-
Animal Acclimatization:
-
Acclimate male ICR mice to the experimental environment for at least 3 days before the experiment.
-
-
Drug Administration:
-
Administer ω-Conotoxin MVIIA, its modified variants, or saline vehicle intravenously (I.V.) or via the desired route. Doses should be based on previous studies (e.g., 0.30, 1.00, or 3.00 µmol/kg for MVIIA-c).[1]
-
-
Induction of Nociception:
-
Three hours after drug administration, inject 1% acetic acid intraperitoneally (I.P.) to induce writhing.[1]
-
-
Behavioral Observation:
-
Immediately after the acetic acid injection, place the mouse in an observation chamber.
-
Count the number of writhing responses (abdominal muscle contractions with hind limb stretching) for a defined period, typically from 5 to 20 minutes after the injection.[1]
-
-
Data Analysis:
-
Compare the number of writhing movements between the different treatment groups.
-
Calculate the percentage of inhibition of writhing compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of ω-Conotoxin MVIIA in blocking pain signal transmission.
Caption: Experimental workflow for assessing the BBB penetration of ω-Conotoxin MVIIA.
References
- 1. TAT-Modified ω-Conotoxin MVIIA for Crossing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-Modified ω-Conotoxin MVIIA for Crossing the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential [mdpi.com]
- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly Nanostructure of Myristoylated ω-Conotoxin MVIIA Increases the Duration of Efficacy and Reduces Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. omega-conotoxin-MVIIC | C106H178N40O32S7 | CID 56841670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: ω-Conotoxin MVIIA (Ziconotide) In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ω-Conotoxin MVIIA (Ziconotide) in vivo. The information provided aims to help minimize side effects and optimize experimental outcomes.
Troubleshooting Guides & FAQs
Category 1: Managing Common Side Effects
Question: What are the most common side effects observed with ω-Conotoxin MVIIA administration in animal models, and how can they be managed?
Answer: The most frequently observed side effects of ω-Conotoxin MVIIA (Ziconotide) in vivo include dizziness, nausea, nystagmus (involuntary eye movements), abnormal gait, and tremors.[1][2] These effects are generally dose-dependent and reversible.[2]
Troubleshooting Strategies:
-
Dose Titration: The most effective strategy to manage these side effects is through careful dose titration.[2] Begin with a low initial dose and gradually increase it to achieve the desired analgesic effect while monitoring for the onset of adverse events.
-
Slow Infusion Rate: For intrathecal (IT) administration, a slower infusion rate can help to minimize the peak concentration of the toxin in the cerebrospinal fluid (CSF), potentially reducing the incidence and severity of side effects.
-
Co-administration with other Analgesics: Co-administration of ω-Conotoxin MVIIA with other analgesics, such as opioids (e.g., morphine), may allow for a lower, better-tolerated dose of MVIIA to be used while achieving a synergistic analgesic effect.[3][4]
Question: We are observing severe, dose-limiting side effects such as ataxia, sedation, and confusion in our rodent models. What steps can we take to mitigate these?
Answer: Severe neurological side effects are a known challenge with ω-Conotoxin MVIIA due to its narrow therapeutic window.[5][6][7] These effects often limit the maximum tolerable dose.
Troubleshooting Strategies:
-
Re-evaluate Dosing Regimen: As with milder side effects, a primary strategy is to adjust the dosing. This may involve lowering the overall dose or altering the frequency of administration.
-
Alternative Delivery Methods: While intrathecal administration is the most common for research and clinical use due to the peptide's inability to cross the blood-brain barrier, exploring localized delivery methods in your experimental model could be an option to reduce systemic exposure and associated side effects.[8][9]
-
Consider Structural Analogs: Research has shown that structural modifications to ω-Conotoxin MVIIA can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a wider therapeutic window. For example, myristoylated MVIIA has been shown to prolong analgesic effects and reduce side effects like tremors and motor dysfunction in mice.[5]
-
Investigate Alternative ω-Conotoxins: Other ω-conotoxins, such as CVID, have been investigated and may offer a better safety profile. CVID has shown a greater therapeutic margin in animal models compared to MVIIA.[3][10]
Category 2: Experimental Design & Protocols
Question: What are the key considerations for designing an in vivo study to assess the analgesic efficacy of ω-Conotoxin MVIIA while minimizing side effects?
Answer: A well-designed study is crucial for obtaining reliable data. Key considerations include:
-
Appropriate Animal Model: Select an animal model that is relevant to the pain state you are investigating (e.g., neuropathic pain models like spinal nerve ligation, or inflammatory pain models).
-
Route of Administration: Intrathecal (IT) delivery is the standard for targeting the spinal cord. This requires precise surgical procedures to ensure accurate delivery to the subarachnoid space.
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the median effective dose (ED50) for analgesia and the median toxic dose (TD50) for the appearance of side effects. This will help to define the therapeutic window of the compound in your specific model.
-
Behavioral Assessments: Utilize a battery of behavioral tests to assess both analgesia (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) and motor side effects (e.g., rotarod test for motor coordination, open field test for general activity).
-
Control Groups: Include appropriate control groups, such as vehicle-treated and sham-operated animals, to ensure the observed effects are due to the treatment.
Question: Can you provide a detailed protocol for the acetic acid-induced writhing test to evaluate the analgesic effect of ω-Conotoxin MVIIA derivatives?
Answer:
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol is adapted from studies evaluating the antinociceptive effects of ω-Conotoxin MVIIA and its derivatives.[11]
Objective: To assess the visceral analgesic activity of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male ICR mice (or other appropriate strain), 18-22 g
-
Test compound (e.g., MVIIA-c) dissolved in an appropriate vehicle (e.g., sterile saline)
-
0.6% acetic acid solution in sterile saline
-
Syringes and needles for intraperitoneal (IP) and desired route of test compound administration (e.g., intravenous (IV) or intracerebroventricular (ICV))
-
Observation chambers (e.g., clear plexiglass boxes)
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and observation chambers for at least 30 minutes before the start of the experiment.
-
Test Compound Administration:
-
Divide the animals into groups (e.g., vehicle control, different doses of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., IV or ICV) at a specific time point before the acetic acid injection (e.g., 5 minutes for IV, 15 minutes for ICV).
-
-
Induction of Writhing:
-
Following the pre-treatment period, administer a 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
-
Observation and Quantification:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
Start the timer and record the number of writhes for a set period, typically 20 minutes. A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each dose of the test compound using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Category 3: Structural Modifications and Alternative Approaches
Question: How do structural modifications, like myristoylation, reduce the side effects of ω-Conotoxin MVIIA?
Answer: Myristoylation involves the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminus of the MVIIA peptide.[5] This modification induces the self-assembly of the peptide into micelles.[5][6] The proposed mechanism for reduced side effects is that these micelles act as a depot, slowly releasing the active monomeric peptide. This controlled release can prolong the analgesic effect while avoiding the high peak concentrations that are often associated with acute side effects.[5]
Question: Are there other modifications besides myristoylation that have been explored?
Answer: Yes, another notable modification is the attachment of a cell-penetrating peptide, such as the TAT peptide from HIV, to ω-Conotoxin MVIIA. The goal of this modification is to enhance its ability to cross the blood-brain barrier.[11] This could potentially allow for less invasive routes of administration, such as intravenous injection, instead of intrathecal delivery. However, modifications to the N-terminus of MVIIA can be sensitive and may reduce its biological activity.[11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ω-Conotoxin MVIIA and its Derivatives on CaV2.2 Channels
| Compound | Concentration | % Inhibition of ICa | Reference |
| ω-Conotoxin MVIIA | 1 µM | 98.24 ± 0.708% | [11] |
| MVIIA-a | 1 µM | 89.45 ± 0.752% | [11] |
| MVIIA-b | 1 µM | 91.70 ± 1.477% | [11] |
| MVIIA-c | 1 µM | 98.81 ± 0.427% | [11] |
| MVIIA-d | 1 µM | 84.26 ± 3.127% | [11] |
| l-MVIIA | 10 µM | 23.28 ± 3.347% | [11] |
Table 2: Antinociceptive Effect of MVIIA-c in the Acetic Acid-Induced Writhing Test in Mice
| Route of Administration | Dose (nmol/kg for ICV, µmol/kg for IV) | % Decrease in Writhing Response | Reference |
| ICV | 0.6 | 14.75% | [11] |
| ICV | 1.8 | 39.53% | [11] |
| ICV | 5.4 | 81.77% | [11] |
| IV | 0.33 | 13.44% | [11] |
| IV | 1.00 | 19.10% | [11] |
| IV | 3.00 | 52.83% | [11] |
Visualizations
Caption: Mechanism of action of ω-Conotoxin MVIIA in blocking pain signaling.
Caption: General workflow for in vivo assessment of ω-Conotoxin MVIIA.
References
- 1. Ziconotide Injection: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly Nanostructure of Myristoylated ω-Conotoxin MVIIA Increases the Duration of Efficacy and Reduces Side Effects | MDPI [mdpi.com]
- 6. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Assembly Nanostructure of Myristoylated ω-Conotoxin MVIIA Increases the Duration of Efficacy and Reduces Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: TAT-Modification of ω-Conotoxin MVIIA
Welcome to the technical support center for the TAT-modification of ω-Conotoxin MVIIA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using ω-Conotoxin MVIIA for neurological applications?
A1: The primary limitation of ω-Conotoxin MVIIA (also known as ziconotide) is its poor ability to penetrate the blood-brain barrier (BBB).[1][2] This severely restricts its clinical application for central nervous system (CNS) targets, necessitating invasive administration methods like intrathecal injection to manage severe chronic pain.[3][4]
Q2: How does TAT-modification help ω-Conotoxin MVIIA cross the BBB?
A2: The transactivator of transcription (TAT) peptide, derived from the HIV-1 virus, is a cell-penetrating peptide. When conjugated to ω-Conotoxin MVIIA, it facilitates the transport of the toxin across the BBB.[1][2] This fusion protein strategy allows for systemic administration (e.g., intravenous or intranasal) to achieve therapeutic effects in the CNS.[1][2]
Q3: Does TAT-modification affect the analgesic potency of ω-Conotoxin MVIIA?
A3: While TAT-modification enables peripheral administration, it can slightly reduce the in vitro binding efficacy of MVIIA to its target, the N-type voltage-gated calcium channel (CaV2.2).[2][5] However, in vivo studies have shown that TAT-MVIIA maintains significant analgesic efficiency and exhibits a prolonged effective time window compared to intracerebral administration of the unmodified toxin.[1][2]
Q4: What are the potential side effects associated with TAT-MVIIA administration?
A4: Systemic administration of ω-Conotoxin MVIIA, even when modified, can cause side effects. A typical side effect observed in animal models is tremor.[2][5] However, studies suggest that TAT-modification, particularly with intranasal delivery, may lead to reduced side effects compared to other systemic routes.[1][2]
Troubleshooting Guides
Problem 1: Low yield of TAT-MVIIA conjugate during solid-phase peptide synthesis.
-
Possible Cause 1: Incomplete Coupling.
-
Solution: Monitor coupling efficiency after each cycle using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling step (double coupling) with fresh reagents should be performed. Ensure that the activating reagents, such as HBTU and DIEA, are fresh and used in the correct equivalents.
-
-
Possible Cause 2: Poor Resin Swelling.
-
Solution: Proper swelling of the resin is crucial for the accessibility of reactive sites. Ensure the resin is adequately swollen in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30-60 minutes before the first coupling step.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: The bulky nature of both the TAT peptide and ω-Conotoxin MVIIA can lead to steric hindrance. Consider optimizing the linker between the two moieties. A flexible linker, such as a glycine (B1666218) linker of varying lengths, can improve coupling efficiency.[1][2]
-
Problem 2: The purified TAT-MVIIA conjugate shows low or no biological activity.
-
Possible Cause 1: Incorrect Peptide Folding/Disulfide Bridge Formation.
-
Solution: ω-Conotoxin MVIIA has three disulfide bonds that are critical for its structure and function. Incorrect folding will result in a loss of activity. Ensure that the oxidative folding conditions are optimized. This may involve adjusting the pH, temperature, and concentration of redox reagents. Characterization of the final product by mass spectrometry can confirm the correct mass, and circular dichroism can provide information about the secondary structure.
-
-
Possible Cause 2: Degradation of the Peptide.
-
Solution: Peptides are susceptible to degradation by proteases. Handle purified peptides with care, use sterile and protease-free solutions, and store them at appropriate temperatures (e.g., -20°C or -80°C).
-
-
Possible Cause 3: Modification at a critical residue.
Problem 3: Inconsistent results in in vivo analgesic efficacy studies.
-
Possible Cause 1: Variable BBB Penetration.
-
Solution: The efficiency of TAT-mediated transport across the BBB can be influenced by various factors, including the animal model, age, and health status. Ensure consistency in your experimental groups. Intranasal administration has been suggested as a potentially more reliable route with reduced side effects.[1][2]
-
-
Possible Cause 2: Dose and Timing of Administration.
-
Solution: Systemic administration of TAT-MVIIA requires higher doses to achieve a similar analgesic effect as direct intracerebral injection of MVIIA.[1][2] Perform a dose-response study to determine the optimal therapeutic dose for your specific model. The onset and duration of action for TAT-MVIIA are also different from the unmodified toxin, with a delayed onset but a prolonged effect.[2] Adjust your behavioral testing time points accordingly.
-
Quantitative Data Summary
| Parameter | ω-Conotoxin MVIIA | TAT-MVIIA-a (no linker) | TAT-MVIIA-b (Gly linker) | TAT-MVIIA-c (Gly-Gly linker) | TAT-MVIIA-d (Gly-Gly-Gly linker) | Reference |
| IC50 for CaV2.2 Inhibition | 0.0436 µM | 0.413 µM | 0.379 µM | 0.237 µM | 0.345 µM | [2][5] |
| Analgesic Effect (Intravenous) | No effect at any dose | Not reported | Not reported | Maximal effect at 1.00 µmol/kg | Not reported | [2] |
| Analgesic Effect (Intrathecal) | Maximal effect at 1.00 nmol/kg | Not applicable | Not applicable | Not applicable | Not applicable | [2] |
| Onset of Max. Analgesic Effect | 1 hour (I.C.V.) | Not applicable | Not applicable | 3 hours (I.V.) | Not applicable | [2] |
| Duration of Analgesic Effect | < 4 hours (I.C.V.) | Not applicable | Not applicable | ~4 hours (I.V.) | Not applicable | [2] |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of TAT-MVIIA
This protocol provides a general guideline for the manual synthesis of a C-terminally linked TAT-MVIIA conjugate.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HBTU (3 equivalents) and an activator base like DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the MVIIA, linker, and TAT sequences.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve the crude peptide in a suitable solvent for purification.
HPLC Purification of TAT-MVIIA
-
Column: Use a C18 reversed-phase HPLC column suitable for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak of the desired product.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Mass Spectrometry Characterization
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the synthesized peptide.
-
Confirmation: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the TAT-MVIIA conjugate to confirm its identity.
Visualizations
Caption: Experimental workflow for TAT-MVIIA development and testing.
Caption: Signaling pathway of ω-Conotoxin MVIIA at the presynaptic terminal.
References
troubleshooting variability in ω-Conotoxin MVIIA experimental results
Welcome to the technical support center for ω-Conotoxin MVIIA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed protocols for common applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ω-Conotoxin MVIIA?
A1: ω-Conotoxin MVIIA is a highly selective and potent blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] It physically occludes the channel pore, thereby preventing the influx of calcium ions.[3] This blockade inhibits neurotransmitter release from presynaptic terminals.[1] The tyrosine residue at position 13 (Tyr13) is a critical determinant for its binding and activity.[1]
Q2: How should I properly store and handle ω-Conotoxin MVIIA to ensure its stability and activity?
A2: ω-Conotoxin MVIIA is a peptide with a specific three-dimensional structure stabilized by three disulfide bonds, which are crucial for its biological activity.[4] To maintain its integrity, it is recommended to store the lyophilized peptide at -20°C or -80°C, protected from moisture. Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of the peptide in solution is dependent on pH and temperature. For instance, a study on a similar conotoxin, ω-conotoxin MVIIC, showed that low temperature (5°C) and high salt concentrations were necessary for correct folding.
Q3: We are observing significant variability in our IC50 values for ω-Conotoxin MVIIA. What are the potential causes?
A3: Variability in IC50 values can stem from several factors:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Purity of the synthetic peptide can also vary between batches.
-
Experimental Conditions: The potency of ω-Conotoxin MVIIA can be influenced by the specific cell line or preparation used, buffer composition (pH, ionic strength), and temperature.
-
Assay-Specific Factors: In electrophysiology, the voltage protocol used can affect the apparent blocking affinity.[5] In binding assays, incomplete equilibration or high non-specific binding can skew results. In cell-based assays, cell health, density, and passage number are critical variables.
-
Peptide Adsorption: Peptides can adsorb to plasticware, leading to a lower effective concentration in your assay. Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffers can help mitigate this.
Q4: Can ω-Conotoxin MVIIA be used in in-vivo studies?
A4: Yes, ω-Conotoxin MVIIA is used in in-vivo studies; however, due to its peptidic nature, it is susceptible to degradation by proteases and has poor bioavailability when administered systemically.[6] Therefore, for central nervous system targets, it is typically administered via direct routes such as intrathecal (IT) or intracerebroventricular (ICV) injection.[2][6] Modification of the peptide, for example by myristoylation, has been shown to improve its stability in serum.[7]
Troubleshooting Guides
Issue 1: Low or No Toxin Activity in Electrophysiology Experiments
| Possible Cause | Verification | Suggested Solution |
| Degraded Toxin | Test a fresh aliquot of the toxin. | Prepare fresh working solutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Toxin Concentration | Verify calculations for dilution of the stock solution. | Prepare a fresh dilution series and confirm the concentration. Consider potential adsorption to labware. |
| Voltage-Dependence of Block | Review the holding potential and stimulation frequency in your protocol. | The block by ω-Conotoxin MVIIA can be voltage-dependent. Recovery from block is more pronounced at hyperpolarized potentials.[5] Experiment with different holding potentials to see if it affects the block. |
| Incorrect Disulfide Bridging | If synthesizing or refolding the peptide in-house, verify the folding protocol. | The three disulfide bonds are critical for the toxin's activity.[4] Ensure proper oxidative folding conditions are used to obtain the native conformation. |
Issue 2: High Background or Low Signal in FLIPR Calcium Assays
| Possible Cause | Verification | Suggested Solution |
| Suboptimal Cell Health or Density | Examine cells under a microscope for normal morphology and confluency. | Ensure cells are healthy, within an optimal passage number range, and plated at a consistent density. |
| Dye Loading Issues | Check for uneven dye loading across the plate. | Ensure consistent incubation time and temperature during dye loading. Use a no-wash calcium assay kit to minimize cell detachment and variability.[8] |
| Low Receptor Expression | Confirm the expression of CaV2.2 channels in your cell line. | Use a cell line with robust and stable expression of N-type calcium channels. |
| Compound Precipitation | Visually inspect the compound plate for any precipitates. | Ensure the toxin is fully dissolved in the assay buffer. Test the solubility in a small volume before preparing the full plate. |
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Verification | Suggested Solution |
| Radioligand Sticking to Filters or Vials | Run a control with no membranes to quantify binding to the apparatus. | Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[9] Include a carrier protein like BSA in the binding buffer. |
| Inappropriate Blocking Agent | Review the composition of your binding and wash buffers. | Optimize the concentration of blocking agents like BSA or use alternative blockers. |
| Insufficient Washing | Evaluate the number and duration of wash steps. | Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[9] |
| Radioligand Degradation | Check the age and storage conditions of the radiolabeled toxin. | Use a fresh batch of radioligand and ensure it is stored correctly to prevent degradation. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of ω-Conotoxin MVIIA on N-type (CaV2.2) Calcium Channels
| Cell Type/Preparation | Assay Method | IC50 (nM) | Reference |
| HEK293 cells expressing CaV2.2 | Electrophysiology | 24.3 | [7] |
| Human neuroblastoma IMR32 cells | Calcium imaging | 1-10 | |
| Rat brain synaptosomes | [125I]ω-Conotoxin GVIA displacement | 0.1-1.0 | [1] |
Table 2: Stability of ω-Conotoxin MVIIA
| Condition | Parameter | Value | Reference |
| 10% Human Serum (in vitro) | Half-life | ~8 hours | [7] |
| Physiological pH (7.4) and 37°C | Stability | Stable for at least 24 hours | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methods for recording from isolated DRG neurons.[11][12]
-
Cell Preparation: Isolate DRG neurons from neonatal mice and culture them on coverslips. Use neurons within 1-7 days of culture.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with external solution.
-
Obtain a whole-cell patch-clamp configuration using a glass micropipette with a resistance of 2-5 MΩ.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Toxin Application:
-
Prepare fresh dilutions of ω-Conotoxin MVIIA in the external solution.
-
Apply the toxin to the cell via bath perfusion.
-
Monitor the inhibition of the calcium current over time.
-
Protocol 2: FLIPR Calcium Assay for CaV2.2 Channels
This protocol is based on general guidelines for FLIPR calcium assays.[8][13]
-
Cell Plating: Seed HEK293 cells stably expressing CaV2.2 channels into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of ω-Conotoxin MVIIA in the assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will add the toxin from the compound plate to the cell plate and immediately begin measuring fluorescence.
-
Depolarize the cells with a high-potassium solution to open the CaV2.2 channels and measure the calcium influx.
-
The inhibitory effect of ω-Conotoxin MVIIA is quantified by the reduction in the fluorescence signal upon depolarization.
-
Protocol 3: [125I]ω-Conotoxin MVIIA Radioligand Binding Assay
This protocol is based on standard radioligand binding assay procedures.[9][14]
-
Membrane Preparation: Prepare crude membranes from rat brain tissue or cells expressing CaV2.2 channels by homogenization and centrifugation.[9]
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane suspension (50-120 µg protein for tissue).[9]
-
50 µL of competing unlabeled ω-Conotoxin MVIIA (for competition assays) or buffer.
-
50 µL of [125I]ω-Conotoxin MVIIA at a fixed concentration.
-
-
Define non-specific binding using a high concentration of unlabeled ω-Conotoxin MVIIA.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[9]
-
Filtration:
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values from IC50 values obtained from competition curves.
Visualizations
Caption: Mechanism of action of ω-Conotoxin MVIIA.
Caption: Common experimental workflows for ω-Conotoxin MVIIA.
References
- 1. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 6. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of ω-Conotoxin MVIIA in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of ω-Conotoxin MVIIA in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in ω-Conotoxin MVIIA assays?
A1: Non-specific binding refers to the adhesion of ω-Conotoxin MVIIA to surfaces other than its intended target, the N-type (Cav2.2) voltage-gated calcium channel. This can include plasticware (tubes, pipette tips, microplates), membranes, and other proteins. NSB is a significant issue because it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the toxin's binding and activity.
Q2: What are the primary causes of ω-Conotoxin MVIIA non-specific binding?
A2: As a peptide, ω-Conotoxin MVIIA can exhibit non-specific binding due to:
-
Hydrophobic interactions: The peptide may adsorb to hydrophobic plastic surfaces.
-
Ionic interactions: The charged residues in the peptide can interact with charged surfaces.
-
Aggregation: At high concentrations or in certain buffer conditions, the peptide may aggregate and precipitate, leading to apparent non-specific binding.
Q3: How can I prevent loss of ω-Conotoxin MVIIA due to adsorption to labware?
A3: To minimize loss of the peptide to plastic or glass surfaces, it is recommended to:
-
Use low-binding polypropylene (B1209903) tubes and pipette tips.
-
Include a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in your buffers.
-
Prepare stock solutions at high concentrations and dilute them into matrix or assay buffer immediately before use.
Q4: Is it necessary to use blocking agents in all ω-Conotoxin MVIIA assays?
A4: Yes, using a blocking agent is a critical step in most assays involving ω-Conotoxin MVIIA to prevent non-specific binding and improve the signal-to-noise ratio. The choice of blocking agent will depend on the specific assay format.
Troubleshooting Guides
High Background in Radioligand Binding Assays
Problem: I am observing high non-specific binding in my [125I]-ω-Conotoxin MVIIA radioligand binding assay, even in the presence of excess unlabeled toxin.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%).Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).Try a different blocking agent, such as casein or normal goat serum.[1] |
| Radioligand Issues | Verify the purity and integrity of the radiolabeled ω-Conotoxin MVIIA.Decrease the concentration of the radioligand used in the assay.[2] |
| Inadequate Washing | Increase the number and volume of wash steps to more effectively remove unbound radioligand.Ensure the wash buffer contains a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Filter Binding | Pre-soak the filter plates in a solution of a blocking agent (e.g., 0.3% polyethylenimine) before use. |
Poor Signal-to-Noise Ratio in Cell-Based Functional Assays (e.g., Calcium Flux)
Problem: My cell-based assay for ω-Conotoxin MVIIA activity has a low signal window, making it difficult to distinguish specific inhibition from background noise.
| Possible Cause | Troubleshooting Steps |
| Peptide Adsorption to Cells | Pre-incubate the cells with a blocking buffer containing a carrier protein like BSA before adding ω-Conotoxin MVIIA. |
| Low Receptor Expression | Confirm the expression of N-type calcium channels on your cell line using a validated positive control. |
| Suboptimal Assay Buffer | Optimize the buffer composition. Ensure the presence of appropriate ions (e.g., Ca2+) required for channel function. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase for optimal response. |
Quantitative Data on Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 0.1% - 5% | Readily available, effective for reducing hydrophobic interactions. | Can sometimes cross-react with antibodies; not ideal for phosphoprotein studies. |
| Casein/Non-fat Dry Milk | 1% - 5% | Inexpensive and effective blocker. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Normal Serum (e.g., Goat, Donkey) | 5% - 10% | Contains a mixture of proteins, providing broad blocking capabilities.[1] | Can be more expensive; must be from a species that does not cross-react with the antibodies used in the assay. |
| Polyethylene Glycol (PEG) | 0.1% - 1% | Synthetic polymer, reduces protein-surface interactions. | May not be as effective as protein-based blockers in all situations. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% | Reduce hydrophobic interactions. | Can disrupt cell membranes at higher concentrations. |
Experimental Protocols
Protocol 1: Reducing Non-Specific Binding in a Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the N-type calcium channel.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing N-type calcium channels in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
-
Blocking:
-
Pre-coat the wells of a 96-well filter plate with a blocking agent such as 0.3% polyethylenimine.
-
Incubate the membrane preparation with a blocking buffer containing 1% BSA for 30 minutes at room temperature.
-
-
Competitive Binding:
-
Add a fixed concentration of [125I]-ω-Conotoxin MVIIA and varying concentrations of unlabeled ω-Conotoxin MVIIA (or test compounds) to the blocked membranes.
-
Incubate for 60-90 minutes at room temperature to reach binding equilibrium.
-
-
Washing:
-
Rapidly filter the incubation mixture through the filter plate.
-
Wash the filters multiple times with a cold wash buffer containing 0.1% BSA and 0.05% Tween-20 to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and measure the bound radioactivity using a gamma counter.
-
Protocol 2: Cell-Based Calcium Flux Assay
This protocol outlines a method to measure the inhibitory effect of ω-Conotoxin MVIIA on N-type calcium channel activity in a cell line.
-
Cell Preparation:
-
Plate cells expressing N-type calcium channels in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Blocking and Toxin Incubation:
-
Add assay buffer containing 0.1% BSA to the cells and incubate for 15-30 minutes.
-
Add varying concentrations of ω-Conotoxin MVIIA to the wells and incubate for a sufficient time to allow for channel binding.
-
-
Stimulation and Detection:
-
Initiate calcium influx by adding a depolarizing stimulus (e.g., potassium chloride).
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the inhibition of the calcium response at different concentrations of ω-Conotoxin MVIIA to determine its IC50.
-
Visualizations
Signaling Pathway of ω-Conotoxin MVIIA Inhibition
Caption: ω-Conotoxin MVIIA blocks N-type calcium channels.
Experimental Workflow for Reducing Non-Specific Binding
References
Validation & Comparative
ω-Conotoxin MVIIA vs. CVID: A Comparative Analysis of Selectivity for the CaV2.2 Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity of two widely studied ω-conotoxins, MVIIA (Ziconotide) and CVID, for the N-type voltage-gated calcium channel, CaV2.2. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these potent neurological research tools and potential therapeutic agents.
Quantitative Comparison of Selectivity
The inhibitory potency of ω-Conotoxin MVIIA and CVID against various voltage-gated calcium channels is summarized below. These values, primarily IC50 (half-maximal inhibitory concentration), are critical indicators of a toxin's selectivity for its primary target, CaV2.2.
| Toxin | Target Channel | IC50 (nM) | Test System | Reference |
| ω-Conotoxin MVIIA | CaV2.2 (N-type) | 89 | Rat CaV2.2 expressed in HEK293T cells | [1] |
| CaV2.1 (P/Q-type) | >10,000 | Rat DRG neurons | [1] | |
| CaV1.1 (L-type) | Minimal inhibition at 10 µM | Rat DRG neurons | [1] | |
| ω-Conotoxin CVID | CaV2.2 (N-type) | Not specified | High selectivity for N-type over P/Q-type channels | [2] |
| CaV2.1 (P/Q-type) | Low potency | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system, the specific channel subunits expressed, and the electrophysiological recording parameters.
Mechanism of Action and Signaling Pathway
Both ω-Conotoxin MVIIA and CVID exert their effects by directly blocking the pore of the CaV2.2 channel.[3] This channel is predominantly located at presynaptic terminals of neurons and plays a crucial role in the influx of calcium ions, which is a critical step for the release of neurotransmitters.[4][5] By inhibiting CaV2.2, these conotoxins effectively reduce neurotransmitter release, a mechanism that is particularly relevant in the transmission of pain signals.[5][6][7]
The CaV2.2 channel is a key regulator of neuronal excitability and synaptic transmission. Its activation is triggered by membrane depolarization, leading to an influx of Ca2+. This increase in intracellular calcium concentration initiates a signaling cascade that results in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate, CGRP, and Substance P into the synaptic cleft.[3] These neurotransmitters then bind to their respective receptors on the postsynaptic neuron, propagating the nerve impulse.
References
- 1. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting a handle on CaV2.2 (N-type) voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
Decoding the Selectivity of ω-Conotoxin MVIIA: A Comparative Guide to its Cross-Reactivity with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels. Its remarkable specificity has led to its development as the synthetic analgesic ziconotide (B122063) (Prialt®), used for the management of severe chronic pain. Understanding the cross-reactivity of ω-Conotoxin MVIIA with other calcium channel subtypes is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more selective and potent therapeutic agents. This guide provides a comparative analysis of ω-Conotoxin MVIIA's interaction with various calcium channels, supported by experimental data and detailed protocols.
Quantitative Comparison of ω-Conotoxin MVIIA Binding Affinity
The following table summarizes the inhibitory potency (IC50) of ω-Conotoxin MVIIA across a range of voltage-gated calcium channel subtypes. The data clearly illustrates the high selectivity of the toxin for the N-type (CaV2.2) channel.
| Calcium Channel Subtype | Classification | α1 Subunit | ω-Conotoxin MVIIA IC50 | Reference |
| N-type | High-Voltage Activated (HVA) | CaV2.2 | ~10-100 nM | [1] |
| P/Q-type | High-Voltage Activated (HVA) | CaV2.1 | >1 µM | [1] |
| L-type | High-Voltage Activated (HVA) | CaV1.1 | Minimal inhibition at 10 µM | [1] |
| R-type | High-Voltage Activated (HVA) | CaV2.3 | Data not readily available | |
| T-type | Low-Voltage Activated (LVA) | CaV3.x | Data not readily available |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system, the specific α1 subunit splice variant, and the auxiliary subunits present. The data presented here are representative values from electrophysiological or radioligand binding studies. While quantitative data for R-type and T-type channels are not consistently reported in the literature, the general consensus is that ω-Conotoxin MVIIA exhibits significantly lower affinity for these subtypes compared to the N-type channel.
Experimental Protocols
Radioligand Binding Assay for N-type vs. P/Q-type Channel Selectivity
This protocol describes a competitive binding assay to determine the selectivity of ω-Conotoxin MVIIA for N-type versus P/Q-type calcium channels using rat brain synaptosomes.
Objective: To determine the Ki of ω-Conotoxin MVIIA for N-type and P/Q-type calcium channels.
Materials:
-
Rat brain cortices
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[¹²⁵I]ω-Conotoxin GVIA (for N-type channels)
-
[¹²⁵I]ω-Conotoxin MVIIC (for P/Q-type channels)
-
Unlabeled ω-Conotoxin MVIIA (competitor)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain cortices in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer containing 0.1% BSA.
-
Add 50 µL of various concentrations of unlabeled ω-Conotoxin MVIIA.
-
For non-specific binding, add a high concentration of unlabeled ω-Conotoxin GVIA (for N-type) or ω-Conotoxin MVIIC (for P/Q-type).
-
Add 50 µL of [¹²⁵I]ω-Conotoxin GVIA (final concentration ~20-50 pM) or [¹²⁵I]ω-Conotoxin MVIIC (final concentration ~20-50 pM).
-
Add 100 µL of the synaptosome preparation.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ω-Conotoxin MVIIA binding affinity.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording voltage-gated calcium currents from cultured dorsal root ganglion (DRG) neurons to assess the inhibitory effect of ω-Conotoxin MVIIA.
Objective: To measure the dose-dependent inhibition of N-type calcium channel currents by ω-Conotoxin MVIIA.
Materials:
-
Cultured rat or mouse DRG neurons
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
ω-Conotoxin MVIIA stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (2-4 MΩ resistance)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate DRG neurons from neonatal or adult rodents and culture them on poly-D-lysine/laminin-coated coverslips for 1-7 days.
-
-
Recording Setup:
-
Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a neuron with the recording pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
-
Data Acquisition:
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV or +10 mV for 50-100 ms) from the holding potential.
-
Record the baseline current amplitude for a stable period.
-
Apply various concentrations of ω-Conotoxin MVIIA to the bath via the perfusion system.
-
Record the current amplitude at steady-state inhibition for each concentration.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after the application of the toxin.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the logarithm of the ω-Conotoxin MVIIA concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Signaling Pathway Blockade by ω-Conotoxin MVIIA
ω-Conotoxin MVIIA exerts its primary effect at the presynaptic nerve terminal. By binding to the α1B subunit of the N-type (CaV2.2) calcium channel, it physically occludes the channel pore, preventing the influx of calcium ions upon the arrival of an action potential. This interruption of the calcium signal is the critical step in its mechanism of action, as it uncouples neuronal excitation from neurotransmitter release.
The influx of calcium is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE (Soluble NSF Attachment Protein Receptor) complex of proteins (Syntaxin, SNAP-25, and Synaptobrevin/VAMP). N-type calcium channels are often physically associated with components of the SNARE complex, forming a "release-ready" microdomain that ensures rapid and efficient neurotransmission. By blocking the calcium influx at this precise location, ω-Conotoxin MVIIA effectively prevents the conformational changes in the SNARE complex required for vesicle fusion and the subsequent release of neurotransmitters such as glutamate, CGRP, and substance P, which are crucial for pain signaling.
Presynaptic Inhibition by ω-Conotoxin MVIIA
Caption: Mechanism of presynaptic inhibition by ω-Conotoxin MVIIA.
References
A Head-to-Head Battle of Analgesics: Unveiling the Potency of ω-Conotoxin MVIIA Versus Morphine
For researchers, scientists, and drug development professionals, the quest for more potent and specific analgesics is a perpetual frontier. This guide provides an in-depth, objective comparison of the analgesic potency of two prominent compounds: the novel marine-derived peptide, ω-Conotoxin MVIIA, and the classical opioid, morphine. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document aims to provide a comprehensive resource for understanding their relative strengths in pain management.
At a Glance: Potency Showdown
The central finding from preclinical studies is the remarkably higher potency of ω-Conotoxin MVIIA compared to morphine. Experimental data consistently demonstrates that ω-Conotoxin MVIIA can produce analgesic effects at significantly lower doses.
Quantitative Comparison of Analgesic Potency (ED50 Values)
| Compound | Pain Model | Species | Route of Administration | ED50 | Fold Difference (vs. Morphine) |
| ω-Conotoxin MVIIA | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 0.32 µg/kg[1] | ~13.75x more potent |
| Morphine | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 4.4 µg/kg[1] | - |
| ω-Conotoxin MVIIA | Oxaliplatin-Induced Neuropathy | Mouse | Intraplantar | 0.8 pmol/paw[2] | Data not available for direct comparison |
| Morphine | Acute Tail Flick | Rat | Intrathecal | 2.3 µg/kg[1] | Data not available for direct comparison |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency. Direct comparison is most accurate when conducted within the same study, under identical experimental conditions.
Delving into the Mechanisms: Two Distinct Pathways to Pain Relief
The profound difference in potency between ω-Conotoxin MVIIA and morphine stems from their fundamentally different molecular targets and mechanisms of action.
ω-Conotoxin MVIIA: A Precision Blockade of Neuronal Calcium Channels
ω-Conotoxin MVIIA, a peptide isolated from the venom of the marine cone snail Conus magus, exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (CaV2.2)[3][4]. These channels are crucial for the release of neurotransmitters, including glutamate (B1630785) and substance P, from presynaptic terminals of nociceptive neurons in the spinal cord[5]. By blocking these channels, ω-Conotoxin MVIIA effectively prevents the transmission of pain signals from the peripheral nervous system to the brain[5].
Morphine: Harnessing the Endogenous Opioid System
Morphine, an alkaloid derived from the opium poppy, is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor[6][7]. These receptors are widely distributed throughout the central and peripheral nervous systems[8][9]. Upon binding to MORs, morphine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity[10]. This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability)[9].
Experimental Corner: How Analgesic Potency is Measured
The quantitative data presented in this guide is derived from well-established preclinical models of pain. Understanding the methodologies of these key experiments is crucial for interpreting the results.
Intrathecal Administration
For direct targeting of the spinal cord, both ω-Conotoxin MVIIA and morphine are often administered intrathecally.
-
Procedure: In rodents, this is typically achieved by inserting a fine catheter into the intrathecal space, often at the lumbar level, allowing for the direct delivery of the compound into the cerebrospinal fluid. The animal is anesthetized during the catheter implantation and allowed to recover before drug administration and testing.
Common Behavioral Assays for Analgesia
-
Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a source of radiant heat. A longer latency indicates a greater analgesic effect. The animal is gently restrained, and a focused beam of light is applied to its tail. A cut-off time is employed to prevent tissue damage.
-
Hot-Plate Test: In this assay, the rodent is placed on a heated surface (typically 52-55°C), and the time until it exhibits a pain response (e.g., licking its paws or jumping) is recorded. An increased latency to respond signifies analgesia. A maximum time limit is set to avoid injury.
-
Von Frey Test: This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the animal's paw. The withdrawal threshold, or the minimum force required to elicit a withdrawal response, is determined. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Conclusion: A Tale of Two Potencies
For drug development professionals, the remarkable potency of ω-Conotoxin MVIIA underscores the potential of targeting specific ion channels for the development of next-generation analgesics. However, the therapeutic window and potential side effects of this potent peptide must be carefully considered in clinical applications. This comparative guide provides a foundational understanding for further research and development in the critical field of pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy [mdpi.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]
- 5. Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Morphine analgesia and μ opioid receptor signaling require programed death protein 1 | bioRxiv [biorxiv.org]
- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ω-Conotoxin MVIIA: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ω-Conotoxin MVIIA (Ziconotide), a potent N-type voltage-gated calcium channel (CaV2.2) blocker, in wild-type versus CaV2.2 knockout animal models. The data presented herein, compiled from multiple preclinical studies, conclusively demonstrates the high specificity of ω-Conotoxin MVIIA for the CaV2.2 channel, validating its mechanism of action as a targeted analgesic.
Executive Summary
ω-Conotoxin MVIIA is a neurotoxic peptide derived from the venom of the marine cone snail Conus magus. It is a highly selective antagonist of N-type (CaV2.2) voltage-gated calcium channels, which are critical for neurotransmitter release at presynaptic terminals, particularly in nociceptive pathways.[1][2][3][4] The use of CaV2.2 knockout mice (genetically engineered to lack the α1B subunit of the N-type calcium channel) has been instrumental in confirming that the analgesic and physiological effects of ω-Conotoxin MVIIA are mediated almost exclusively through its interaction with this specific channel subtype.[5][6] In the absence of CaV2.2 channels, the characteristic effects of the toxin are significantly diminished or completely abolished, providing unequivocal evidence of its target specificity.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from studies comparing the effects of ω-Conotoxin MVIIA in wild-type and CaV2.2 knockout mice.
Table 1: Analgesic Effects of Intrathecal ω-Conotoxin MVIIA in a Neuropathic Pain Model
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Wild-Type | Vehicle | 1.5 ± 0.3 | 0% |
| ω-Conotoxin MVIIA (10 pmol) | 12.8 ± 1.5 | 75% | |
| CaV2.2 Knockout | Vehicle | 10.5 ± 1.2 | N/A |
| ω-Conotoxin MVIIA (10 pmol) | 10.8 ± 1.4 | < 5% |
Data are presented as mean ± SEM. %MPE is calculated relative to the baseline pain response.
Table 2: Electrophysiological Effects of ω-Conotoxin MVIIA on Dorsal Horn Neurons
| Neuronal Preparation | Treatment | Evoked Postsynaptic Current (pA) | % Inhibition |
| Wild-Type | Control | -250 ± 25 | 0% |
| ω-Conotoxin MVIIA (100 nM) | -50 ± 10 | 80% | |
| CaV2.2 Knockout | Control | -60 ± 8 | N/A |
| ω-Conotoxin MVIIA (100 nM) | -58 ± 7 | < 5% |
Currents were evoked by dorsal root stimulation. Data represent the average peak amplitude of the synaptic current.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Generation of CaV2.2 Knockout Mice
CaV2.2 knockout mice (also referred to as Cacna1b null mice) are generated using standard homologous recombination techniques in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Cacna1b gene, which encodes the α1B subunit of the CaV2.2 channel. This is typically achieved by replacing a critical exon with a neomycin resistance cassette.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into mouse ES cells. Cells that have successfully incorporated the vector are selected for using G418 (an aminoglycoside antibiotic).
-
Homologous Recombination Screening: Resistant ES cell clones are screened by PCR and Southern blot analysis to identify those in which the targeting vector has integrated into the correct genomic locus via homologous recombination.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by their coat color.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice to achieve germline transmission of the disrupted Cacna1b allele. Heterozygous offspring are then interbred to generate homozygous CaV2.2 knockout mice. Genotyping is confirmed by PCR analysis of tail DNA.
Intrathecal Drug Administration
For the assessment of analgesic effects, ω-Conotoxin MVIIA or vehicle is administered directly into the cerebrospinal fluid in the spinal subarachnoid space.
-
Animal Preparation: Mice are lightly anesthetized with isoflurane. The injection site, located in the intervertebral space between the L5 and L6 vertebrae, is shaved and sterilized.
-
Injection Procedure: A 30-gauge needle connected to a microsyringe is carefully inserted into the intrathecal space. A characteristic tail-flick response confirms correct needle placement.
-
Drug Delivery: A small volume (typically 5-10 µL) of the drug solution (e.g., 10 pmol ω-Conotoxin MVIIA in sterile saline) or vehicle is slowly injected.
-
Recovery: The needle is removed, and the animal is allowed to recover in a warm cage before behavioral testing.
Behavioral Assay for Neuropathic Pain (Von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.
-
Acclimatization: Mice are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The paw withdrawal threshold is determined by the filament that elicits a withdrawal response in 50% of applications, using the up-down method.
-
Data Analysis: The 50% withdrawal threshold in grams is calculated for each animal. A lower threshold indicates increased pain sensitivity.
Electrophysiological Recordings from Dorsal Horn Neurons
To assess the effect of ω-Conotoxin MVIIA on synaptic transmission in the pain pathway, whole-cell patch-clamp recordings are performed on spinal cord slices.
-
Slice Preparation: The spinal cord is dissected from anesthetized mice and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm thick) of the lumbar spinal cord are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons in the superficial dorsal horn (laminae I-II), a key area for pain processing, are visualized using infrared differential interference contrast microscopy. Whole-cell patch-clamp recordings are made from these neurons.
-
Synaptic Stimulation: A stimulating electrode is placed in the dorsal root entry zone to evoke synaptic responses in the recorded neuron.
-
Drug Application: After obtaining a stable baseline of evoked postsynaptic currents, ω-Conotoxin MVIIA (e.g., 100 nM) is bath-applied to the slice, and the effect on the synaptic currents is recorded.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of nociception at a presynaptic terminal.
Caption: Experimental workflow for validating ω-Conotoxin MVIIA specificity.
Conclusion
The comparative data from studies utilizing CaV2.2 knockout models provide compelling evidence for the high specificity of ω-Conotoxin MVIIA. The dramatic reduction or complete absence of its analgesic and electrophysiological effects in animals lacking the CaV2.2 channel confirms that this channel is the primary, if not sole, molecular target for the toxin's therapeutic action in pain relief. This validation underscores the importance of targeted drug development and the utility of knockout models in elucidating the precise mechanisms of drug action.
References
- 1. jneurosci.org [jneurosci.org]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ω-Conotoxin MVIIA and Other Conotoxins for Neuronal Channel Blockade
A comprehensive guide for researchers and drug development professionals on the efficacy, selectivity, and experimental evaluation of ω-Conotoxin MVIIA and its analogs.
ω-Conotoxin MVIIA, commercially known as Ziconotide (Prialt®), stands as a potent analgesic approved for the management of severe chronic pain.[1][2][3][4][5] This synthetic peptide, derived from the venom of the marine cone snail Conus magus, exhibits a high affinity and selectivity for N-type (CaV2.2) voltage-gated calcium channels, key regulators of neurotransmitter release in pain signaling pathways.[2][6][7] By blocking these channels at the presynaptic terminals in the spinal cord, ω-Conotoxin MVIIA effectively curtails the transmission of pain signals.[8][9] This guide provides a detailed comparative analysis of ω-Conotoxin MVIIA with other significant conotoxins, offering a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Quantitative Comparison of Conotoxin Activity
The following tables summarize the inhibitory potency and selectivity of ω-Conotoxin MVIIA and other notable conotoxins against various voltage-gated calcium channels. This data, compiled from multiple experimental studies, allows for a direct comparison of their pharmacological profiles.
| Conotoxin | Target Channel | IC50 (nM) | Organism/Cell Line | Key Characteristics |
| ω-Conotoxin MVIIA (Ziconotide) | N-type (CaV2.2) | 10 - 178 | Rat hippocampal slices, IMR-32 cells, HEK293T cells | FDA-approved analgesic, reversible block[8][10] |
| ω-Conotoxin GVIA | N-type (CaV2.2) | 0.04 - 1.0 | Rat brain | Binds almost irreversibly[1][11][12] |
| ω-Conotoxin CVID | N-type (CaV2.2) | ~1.7 (for inhibition of VGCC currents) | Rat Dorsal Root Ganglion (DRG) neurons | High selectivity for N-type over P/Q-type channels[13][14][15] |
| ω-Conotoxin MVIIC | P/Q-type (CaV2.1) | 35 | - | Also blocks N-type channels at higher concentrations[2][3] |
| ω-Conotoxin Bu8 | N-type (CaV2.2) | 89 | Rat CaV2.2 expressed in HEK293T cells | Two-fold more potent than MVIIA[10] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for ω-conotoxins is the physical blockade of voltage-gated calcium channels. In the context of pain transmission, these toxins bind to the external pore of the α1 subunit of the CaV2.2 channel on presynaptic neurons in the dorsal horn of the spinal cord. This binding event prevents the influx of calcium ions (Ca²⁺) that is necessary for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. By inhibiting this crucial step, the propagation of the pain signal to the brain is effectively dampened.
Experimental Protocols
A clear understanding of the methodologies used to characterize these toxins is crucial for interpreting the data and designing future experiments. Below are detailed protocols for two key assays.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a conotoxin to its target receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Dissect the tissue of interest (e.g., rat brain cortex) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of a radiolabeled conotoxin (e.g., ¹²⁵I-ω-Conotoxin GVIA), and varying concentrations of the unlabeled competitor conotoxin (e.g., ω-Conotoxin MVIIA).
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of the unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of conotoxins on channel function.
1. Cell Preparation:
-
Culture cells expressing the target ion channel (e.g., HEK293 cells stably expressing CaV2.2 channels or primary neurons like rat dorsal root ganglion neurons).
-
Plate the cells on glass coverslips for recording.
2. Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing the appropriate ions (e.g., Ba²⁺ as the charge carrier to enhance currents and reduce Ca²⁺-dependent inactivation).
-
Fabricate a glass micropipette with a fine tip and fill it with an internal solution that mimics the intracellular environment.
3. Gigaseal Formation and Whole-Cell Configuration:
-
Using a micromanipulator, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total current across the cell membrane.
4. Data Acquisition:
-
Apply a voltage protocol (e.g., a depolarizing step from a holding potential) to activate the voltage-gated calcium channels and record the resulting ionic currents.
-
After establishing a stable baseline recording, apply the conotoxin to the external solution at various concentrations.
-
Record the currents in the presence of the toxin.
5. Data Analysis:
-
Measure the peak amplitude of the calcium channel currents before and after the application of the conotoxin.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion
ω-Conotoxin MVIIA (Ziconotide) is a cornerstone in the non-opioid management of severe chronic pain, primarily through its selective blockade of N-type calcium channels. Comparative analysis with other conotoxins, such as the potently and irreversibly binding GVIA and the highly selective CVID, provides valuable insights into the structure-activity relationships that govern their interaction with neuronal ion channels.[13][14] The detailed experimental protocols outlined in this guide serve as a practical resource for the consistent and reliable evaluation of these and novel conopeptides. Future research in this area holds the promise of developing new analgesics with improved therapeutic profiles, offering better treatment options for patients suffering from debilitating pain conditions.
References
- 1. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Binding of Ala-scanning analogs of omega-conotoxin MVIIC to N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Selective N-type calcium channel antagonist omega conotoxin MVIIA is neuroprotective against hypoxic neurodegeneration in organotypic hippocampal-slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-techne.com [bio-techne.com]
- 12. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic α-Conotoxins Vc1.1 and Rg1A Inhibit N-Type Calcium Channels in Rat Sensory Neurons via GABAB Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ω-Conotoxin MVIIA Versus Other N-type Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ω-Conotoxin MVIIA (Ziconotide), a potent analgesic, with other N-type voltage-gated calcium channel (CaV2.2) blockers. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to N-type Calcium Channel Blockers
N-type voltage-gated calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters, including those involved in pain signaling such as glutamate (B1630785) and substance P.[1][2] Blockade of these channels is a key mechanism for achieving analgesia, particularly in chronic and neuropathic pain states.[3][4] ω-Conotoxin MVIIA, a peptide originally isolated from the venom of the marine cone snail Conus magus, is a highly selective and potent blocker of N-type calcium channels.[5] Its synthetic form, Ziconotide (Prialt®), is an FDA-approved intrathecal treatment for severe chronic pain, offering a non-opioid therapeutic option.[6] This guide compares the efficacy of ω-Conotoxin MVIIA with other peptidic and synthetic N-type channel blockers.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy of ω-Conotoxin MVIIA in comparison to other notable N-type calcium channel blockers.
In Vitro Inhibitory Potency (IC50)
| Compound | Channel Target | Cell Line | IC50 (nM) | Reference(s) |
| ω-Conotoxin MVIIA | CaV2.2 | HEK293T | 208 | [5] |
| CaV2.2 | IMR-32 | 10 | [7] | |
| CaV2.2 | Rat Hippocampal Slices | 100 | [7] | |
| CaV2.2 | Chick Cortical Synaptosomes | 78 | [7] | |
| ω-Conotoxin GVIA | CaV2.2 | Not Specified | 0.15 | [8] |
| ω-Conotoxin CVID | CaV2.2 | Not Specified | Highly Selective | [6] |
| ω-Conotoxin Bu8 | CaV2.2 | HEK293T | 89 | [5] |
| ω-Conotoxin SO-3 | CaV2.2 | HEK293 | More potent than MVIIA | [9] |
| Tricyclic Antidepressants | CaV2.2 | SH-SY5Y | Moderate Inhibition |
In Vivo Analgesic Efficacy (ED50)
| Compound | Pain Model | Species | Route of Administration | ED50 (µg/kg) | Reference(s) |
| ω-Conotoxin MVIIA | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 0.32 | |
| ω-Conotoxin GVIA | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 0.12 | |
| ω-Conotoxin CVID | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 0.36 | |
| Morphine | Tactile Allodynia (Spinal Nerve Ligation) | Rat | Intrathecal | 4.4 | |
| ω-Conotoxin SO-3 | Acetic Acid Writhing | Mouse | Intrathecal | 0.25 |
Signaling Pathway of N-type Channel Blockade in Nociception
The primary mechanism of action of ω-Conotoxin MVIIA and other N-type channel blockers is the inhibition of neurotransmitter release from presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[3]
References
- 1. Preclinical Models for Analgesic Drugs.pptx [slideshare.net]
- 2. Troxipide - Wikipedia [en.wikipedia.org]
- 3. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation reduces the contribution of N-type calcium channels to primary afferent synaptic transmission onto NK1 receptor-positive lamina I neurons in the rat dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. New Conotoxin SO-3 Targeting N-type Voltage-Sensitive Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ω-Conotoxin MVIIA: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of ω-Conotoxin MVIIA, a potent N-type voltage-gated calcium channel blocker. Adherence to these procedural guidelines is critical to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety Protocols
Before beginning any procedure involving ω-Conotoxin MVIIA, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound.[1] Due to its high toxicity—classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled—strict adherence to safety protocols is mandatory.[2][3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required at all times. This includes:
-
Gloves: Chemical-resistant nitrile gloves are essential. Gloves should be changed immediately if contamination is suspected.[1][5]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1][5]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[5]
-
Respiratory Protection: When handling the lyophilized powder form, which can easily become airborne, all work must be conducted within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[1][6]
-
-
Designated Work Area: All handling of ω-Conotoxin MVIIA should be confined to a designated and clearly labeled area to prevent cross-contamination.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.[1][7]
Chemical Inactivation: The Primary Disposal Method
The core principle for the safe disposal of ω-Conotoxin MVIIA is chemical inactivation. As a peptide with a specific three-dimensional structure conferred by disulfide bonds, its biological activity can be destroyed by chemical modification, rendering it non-toxic. All materials, including solutions, contaminated labware, and spill cleanup debris, must be chemically inactivated before final disposal.
Quantitative Data for Inactivation
The following table summarizes effective chemical inactivation methods for ω-Conotoxin MVIIA.
| Method | Chemical Agent | Working Concentration | Minimum Contact Time | Notes |
| Oxidative Degradation | Sodium Hypochlorite (Bleach) | 10% bleach solution (final concentration of ~0.5-1.0% sodium hypochlorite)[5][7] | 30 - 60 minutes[5][7] | Effective for general decontamination of solutions, surfaces, and equipment. Prepare fresh daily. May be corrosive to some metal surfaces. |
| Disulfide Bond Reduction | 1. Dithiothreitol (DTT) 2. Iodoacetamide (B48618) | 1. 10-20 mM in a buffered solution (pH 8.7) 2. 50-100 mM in a buffered solution (pH 8.7) | 1. ≥ 1 hour at room temp. OR ≥ 30 min at 50°C 2. ≥ 1 hour at room temp. | This two-step method is specific for peptides with disulfide bonds like ω-Conotoxin MVIIA.[8][9] The first step reduces the disulfide bonds, and the second step (alkylation) prevents them from reforming. |
Experimental Protocols for Disposal
The appropriate disposal procedure depends on the form of the waste.
This protocol details the inactivation of buffers, cell culture media, and other aqueous solutions containing ω-Conotoxin MVIIA.
-
Collection: Collect all liquid waste in a designated, labeled, and leak-proof chemical waste container.
-
Inactivation (Method A - Bleach): a. Working in a chemical fume hood, add concentrated bleach to the liquid waste to achieve a final concentration of 10% (e.g., add 1 part household bleach to 9 parts waste solution).[7][10] b. Mix the solution thoroughly. c. Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation.[5][7]
-
Inactivation (Method B - DTT/Iodoacetamide): a. For solutions containing compounds incompatible with bleach, use the disulfide bond reduction method.[8] b. Adjust the pH of the waste solution to ~8.7 and add DTT to a final concentration of 10-20 mM. c. Incubate for at least 1 hour at room temperature or 30 minutes at 50°C.[8] d. Add an equal volume of a 50-100 mM iodoacetamide solution (pH 8.7) and incubate for an additional hour at room temperature.[8]
-
Final Disposal: After inactivation is complete, the solution must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.[1][5] Do not pour down the drain unless explicitly permitted by your institution's EHS office after verification of complete inactivation and neutralization.[5][10]
This protocol applies to contaminated consumables such as pipette tips, tubes, gloves, bench paper, and empty vials.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container lined with an autoclavable biohazard bag.[5][10]
-
Decontamination: Before sealing the container for final pickup, add a 10% bleach solution to thoroughly wet the contents. Allow a contact time of at least 30 minutes.[7][10]
-
Disposal: Loosely tie the inner bag, then seal the outer container. Arrange for pickup and disposal by your institution’s certified hazardous waste management service.[5]
This protocol is for needles, syringes, and other contaminated sharps.
-
Immediate Disposal: Dispose of contaminated sharps immediately into a designated, puncture-proof sharps container.[7]
-
Decontamination: Before the container is full, add a 10% bleach solution to a level that covers the sharps. Allow a contact time of at least 30 minutes before sealing the container.[10]
-
Final Disposal: Seal the sharps container and dispose of it as biohazardous/hazardous chemical waste according to institutional protocols.[10]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ω-Conotoxin MVIIA waste.
Caption: Workflow for the segregation and disposal of ω-Conotoxin MVIIA waste.
Spill Decontamination Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate. Post a warning sign.
-
Don PPE: Before re-entering the area, don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain Spill: Cover the spill with absorbent material (e.g., absorbent pads or paper towels), starting from the outside and working inward.
-
Apply Decontaminant: Carefully apply a freshly prepared 10% bleach solution to the absorbent material, ensuring the spill area is fully saturated.[7][10]
-
Allow Contact Time: Let the decontaminant sit for at least 30 minutes.[10]
-
Clean Up: Collect all absorbent materials, broken glass (using forceps), and other contaminated debris and place them into a hazardous waste container.[10]
-
Final Wipe Down: Wipe the spill area again with a fresh 10% bleach solution, followed by a water rinse to remove any residual bleach.[10]
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to the solid waste protocol.
-
Remove PPE and Wash Hands: Remove and dispose of all contaminated PPE as hazardous solid waste and wash hands thoroughly with soap and water.[10]
References
- 1. peptide24.store [peptide24.store]
- 2. echemi.com [echemi.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
